VPC12249
Description
Properties
Molecular Formula |
C34H52NO6P |
|---|---|
Molecular Weight |
601.8 g/mol |
IUPAC Name |
[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C34H52NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34(36)35-32(29-41-42(37,38)39)27-30-23-25-33(26-24-30)40-28-31-20-17-16-18-21-31/h9-10,16-18,20-21,23-26,32H,2-8,11-15,19,22,27-29H2,1H3,(H,35,36)(H2,37,38,39)/b10-9-/t32-/m1/s1 |
InChI Key |
NJLPYJKKKSBCSK-MJPIYRIWSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)(O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)(O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
phosphoric acid mono-(3-(4-benzyloxyphenyl)-2-octadec-9-enoylaminopropyl) ester VPC 12249 VPC-12249 VPC12249 |
Origin of Product |
United States |
Foundational & Exploratory
VPC12249: A Technical Guide to a Dual LPA1/LPA3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC12249 is a competitive antagonist of lysophosphatidic acid (LPA) receptors 1 and 3 (LPA1 and LPA3)[1]. As a dual antagonist, it serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these two LPA receptor subtypes. LPA is a bioactive phospholipid that exerts a wide range of cellular effects, including cell proliferation, migration, and survival, through its interaction with a family of G protein-coupled receptors (GPCRs)[2]. The LPA1 and LPA3 receptors, in particular, have been implicated in a variety of disease processes, most notably fibrosis[1][3][4].
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor binding and functional activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.
Mechanism of Action
This compound functions as a competitive antagonist at the LPA1 and LPA3 receptors[1]. This means that it binds to the same site on the receptor as the endogenous ligand, LPA, but does not activate the receptor. By occupying the binding site, this compound prevents LPA from binding and initiating downstream signaling cascades. The antagonism of both LPA1 and LPA3 by this compound has been demonstrated to inhibit a range of cellular responses, including fibroblast proliferation and the expression of pro-fibrotic cytokines such as transforming growth factor-beta 1 (TGF-β1) and connective tissue growth factor (CTGF)[3][4].
Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound for LPA1 and LPA3 receptors as reported in the scientific literature.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Species | Assay Type | Radioligand | Kᵢ (nM) | Reference |
| LPA1 | Human | Radioligand Binding | [³H]LPA | 137 | [1] |
| LPA3 | Human | Radioligand Binding | [³H]LPA | 428 | [1] |
Table 2: Functional Potency of this compound
| Receptor Subtype | Cell Line | Assay Type | Measured Effect | Kᵢ (nM) | Reference |
| LPA1/LPA3 | HEK293T | Calcium Mobilization | Inhibition of LPA-induced calcium influx | ~130 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay
This protocol is adapted from methodologies used to characterize LPA receptor antagonists.
Objective: To determine the binding affinity (Kᵢ) of this compound for LPA1 and LPA3 receptors.
Materials:
-
Membrane preparations from cells expressing human LPA1 or LPA3.
-
[³H]LPA (1-oleoyl-[oleoyl-9,10-³H]LPA).
-
This compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold binding buffer.
-
GF/C filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of the this compound dilutions (or vehicle for total binding) and 50 µL of [³H]LPA (at a concentration close to its Kᴅ).
-
Add 150 µL of the membrane preparation (containing 5-20 µg of protein) to each well.
-
For non-specific binding, add a high concentration of unlabeled LPA (e.g., 10 µM) instead of this compound.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a GF/C filter plate using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Calcium Mobilization Assay
This protocol is based on assays performed in HEK293T cells.
Objective: To assess the functional antagonism of this compound on LPA-induced calcium mobilization.
Materials:
-
HEK293T cells transiently or stably expressing LPA1 and/or LPA3.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
LPA (1-oleoyl-LPA).
-
This compound.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader with automated liquid handling.
Procedure:
-
Seed HEK293T cells in 96-well plates and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Prepare serial dilutions of this compound in assay buffer and add them to the wells. Incubate for 15-30 minutes at room temperature.
-
Prepare a concentration-response curve of LPA in assay buffer.
-
Using a fluorescence microplate reader, measure the baseline fluorescence, then inject the LPA solutions and record the change in fluorescence over time, indicating intracellular calcium mobilization.
-
To determine the inhibitory potency, perform the LPA concentration-response curve in the presence of different fixed concentrations of this compound.
-
Analyze the data to determine the EC₅₀ of LPA in the absence and presence of this compound.
-
Calculate the Kᵢ value of this compound using the Schild regression analysis or by applying the Cheng-Prusoff equation to the shift in the LPA EC₅₀ values.
Fibroblast Proliferation Assay (CCK-8 Assay)
This protocol is adapted from studies investigating the anti-fibrotic effects of LPA receptor antagonists.
Objective: To evaluate the effect of this compound on LPA-induced fibroblast proliferation.
Materials:
-
Human lung fibroblasts (e.g., MRC-5).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
LPA (1-oleoyl-LPA).
-
This compound.
-
Cell Counting Kit-8 (CCK-8) reagent.
-
96-well plates.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Prepare different concentrations of LPA and this compound in serum-free medium.
-
Treat the cells with LPA in the presence or absence of this compound. Include a vehicle control group.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation relative to the vehicle control.
-
Determine the inhibitory effect of this compound on LPA-induced proliferation.
In Vivo Radiation-Induced Lung Fibrosis Model
This protocol is a generalized representation based on studies using this compound to ameliorate radiation-induced lung fibrosis.
Objective: To assess the in vivo efficacy of this compound in a mouse model of radiation-induced lung fibrosis.
Materials:
-
C57BL/6 mice (8-10 weeks old).
-
A source of thoracic irradiation (e.g., X-ray irradiator).
-
This compound.
-
Vehicle for this compound (e.g., DMSO and corn oil).
-
Anesthesia (e.g., ketamine/xylazine).
-
Hydroxyproline (B1673980) assay kit.
-
Histology reagents (formalin, paraffin, hematoxylin (B73222) and eosin, Masson's trichrome stain).
Procedure:
-
Anesthetize the mice and shield the rest of the body, exposing only the thoracic region.
-
Deliver a single dose of radiation (e.g., 16 Gy) to the thorax.
-
Administer this compound or vehicle to the mice via a suitable route (e.g., intraperitoneal injection) at a specific dose and schedule (e.g., daily or every other day, starting before or after irradiation).
-
Monitor the mice for signs of distress and record survival.
-
At a predetermined time point (e.g., 24 weeks post-irradiation), euthanize the mice and harvest the lungs.
-
One lung can be used for histological analysis. Fix the lung in formalin, embed in paraffin, and prepare sections. Stain the sections with H&E and Masson's trichrome to assess inflammation and collagen deposition, respectively.
-
The other lung can be used for biochemical analysis. Homogenize the lung tissue and perform a hydroxyproline assay to quantify collagen content, a marker of fibrosis.
-
Compare the extent of lung fibrosis in the this compound-treated group to the vehicle-treated group.
Signaling Pathways and Visualizations
This compound inhibits the signaling cascades initiated by the activation of LPA1 and LPA3. These receptors couple to multiple G proteins, leading to the activation of several downstream effector pathways.
Caption: LPA1/LPA3 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in fibrosis models.
References
The Role of VPC12249 in LPA1/LPA3 Receptor Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC12249 is a competitive antagonist of the lysophosphatidic acid (LPA) receptors 1 and 3 (LPA1 and LPA3). As a dual antagonist, it serves as a critical tool for investigating the physiological and pathological roles of LPA signaling through these specific G protein-coupled receptors (GPCRs). LPA itself is a bioactive phospholipid that mediates a wide range of cellular processes, including cell proliferation, migration, and survival. Dysregulation of the LPA signaling axis has been implicated in various diseases, including fibrosis and cancer. This technical guide provides an in-depth overview of the role of this compound in elucidating LPA1 and LPA3 signaling pathways, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways Modulated by this compound
LPA1 and LPA3 are known to couple to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. Upon activation by LPA, these receptors initiate a cascade of downstream signaling events. This compound competitively binds to LPA1 and LPA3, thereby preventing LPA from activating these pathways.
Key Downstream Pathways Blocked by this compound:
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Activation of the PI3K-Akt pathway, promoting cell survival. Activation of the Ras-MAPK pathway, leading to cell proliferation.
-
Gαq/11 Pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gα12/13 Pathway: Activation of RhoA, a small GTPase that regulates the actin cytoskeleton, leading to changes in cell shape, migration, and contraction.
By antagonizing LPA1 and LPA3, this compound effectively blocks these downstream signaling events, making it a valuable tool for studying the contributions of these pathways to various cellular responses.
Quantitative Data for this compound
The following tables summarize the reported binding affinities and functional inhibitory concentrations of this compound for LPA1 and LPA3 receptors.
| Receptor | Parameter | Value | Cell Line | Reference |
| LPA1 | Ki | 137 nM | - | [1][2] |
| LPA3 | Ki | 428 nM | - | [1][2] |
| Assay | Parameter | Value | Cell Line | Reference |
| Calcium Mobilization | Ki | ~130 nM | HEK293T | [1] |
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for LPA1 and LPA3 receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for LPA1 and LPA3 receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human LPA1 or LPA3 receptors.
-
Radioligand: [³H]-LPA.
-
Non-labeled competitor: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filter manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes (typically 10-50 µg of protein per well).
-
Add the serially diluted this compound or vehicle (for total binding) to the wells.
-
Add a fixed concentration of [³H]-LPA (typically at its Kd value) to all wells.
-
To determine non-specific binding, add a high concentration of unlabeled LPA to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filter manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol outlines a general method to assess the functional antagonism of this compound on LPA-induced calcium mobilization.
Objective: To determine the inhibitory effect of this compound on LPA-induced intracellular calcium release in cells expressing LPA1 or LPA3.
Materials:
-
HEK293T cells transiently or stably expressing human LPA1 or LPA3.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
LPA.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Seed the LPA1- or LPA3-expressing cells in 96-well plates and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of LPA (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response for each well.
-
Determine the IC50 value of this compound by plotting the inhibition of the LPA-induced calcium response against the concentration of this compound.
Conclusion
This compound is a potent and valuable pharmacological tool for the specific investigation of LPA1 and LPA3 receptor signaling. Its ability to competitively antagonize these receptors allows for the detailed dissection of their roles in a multitude of biological processes and disease states. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working to understand and target the LPA signaling axis.
References
VPC12249: A Technical Guide for Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases leading to organ dysfunction and failure. The lysophosphatidic acid (LPA) signaling pathway, particularly through its receptors LPA1 and LPA3, has emerged as a critical mediator in the pathogenesis of fibrosis. VPC12249, a competitive dual antagonist of LPA1 and LPA3 receptors, has shown significant promise as a research tool and potential therapeutic agent in preclinical models of fibrosis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying fibrosis, with a focus on quantitative data and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-fibrotic effects by competitively blocking the binding of LPA to the LPA1 and LPA3 receptors.[1] This inhibition disrupts downstream signaling cascades that are pivotal in the fibrotic process. In the context of fibrosis, LPA signaling is known to promote fibroblast proliferation, migration, and differentiation into myofibroblasts, the primary cell type responsible for excessive collagen deposition.[1]
A key signaling pathway implicated in the pro-fibrotic effects of LPA is the LPA-LPAR1/3-CTGF axis.[1] Lysophosphatidic acid (LPA) binds to its receptors, LPAR1 and LPAR3, which in turn stimulates the expression of Connective Tissue Growth Factor (CTGF). CTGF is a potent pro-fibrotic cytokine that promotes fibroblast proliferation and extracellular matrix production.[1] this compound, by blocking LPAR1/3, effectively downregulates CTGF expression, thereby inhibiting fibroblast activation and proliferation.[1] Furthermore, this compound has been shown to suppress the expression of other key pro-fibrotic cytokines, including Transforming Growth Factor-beta 1 (TGF-β1).[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound in the context of fibrosis research.
Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound
| Parameter | Receptor | Value | Cell Line | Reference |
| Kᵢ (Binding Affinity) | LPA1 | 137 nM | - | MedchemExpress |
| Kᵢ (Binding Affinity) | LPA3 | 428 nM | - | MedchemExpress |
| Kᵢ (Calcium Mobilization Inhibition) | LPA1/LPA3 | ~130 nM | HEK293T | MedchemExpress |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Radiation-Induced Lung Fibrosis
| Parameter | Treatment Group | Result | Time Point | Reference |
| Hydroxyproline (B1673980) Content (Collagen Deposition) | Radiation + this compound | Significant reduction compared to radiation alone | 180 days | [1] |
| Fibroblast-specific protein 1 (FSP1) mRNA | Radiation + this compound | Significantly inhibited increase compared to radiation alone | 180 days | [1] |
| α-smooth muscle actin (α-SMA) mRNA | Radiation + this compound | Significantly inhibited increase compared to radiation alone | 180 days | [1] |
| Transforming Growth Factor-β1 (TGF-β1) mRNA | Radiation + this compound | Significantly suppressed expression compared to radiation alone | 180 days | [1] |
| Connective Tissue Growth Factor (CTGF) mRNA | Radiation + this compound | Significantly suppressed expression compared to radiation alone | 180 days | [1] |
| Animal Survival | Radiation + this compound | Significantly prolonged compared to radiation alone | 180 days | [1] |
Experimental Protocols
In Vivo Model: Radiation-Induced Lung Fibrosis in Mice
This protocol describes the induction of lung fibrosis in mice via thoracic irradiation and subsequent treatment with this compound.
a. Animal Model:
-
Species: C57BL/6 mice
-
Age: 8-10 weeks old
-
Housing: Standard laboratory conditions.
b. Irradiation Procedure:
-
Anesthetize mice (e.g., with pentobarbital).
-
Shield the rest of the body with lead, exposing only the thoracic region.
-
Deliver a single dose of 16 Gy of X-ray irradiation to the thorax.
c. Administration of this compound:
-
Dose: 20 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Daily, starting from day 1 post-irradiation.
-
Vehicle: A solution of 10% DMSO, 40% PEG400, and 50% saline.
d. Assessment of Fibrosis:
-
Time Points: Sacrifice mice at various time points post-irradiation (e.g., 180 days).
-
Histology: Perfuse and fix lungs, embed in paraffin, and stain with Masson's trichrome to visualize collagen deposition.
-
Hydroxyproline Assay: Quantify total lung collagen content by measuring hydroxyproline levels in lung homogenates.
-
Gene Expression Analysis: Isolate RNA from lung tissue and perform real-time quantitative PCR (RT-qPCR) to measure the mRNA levels of fibrosis-related genes (e.g., FSP1, α-SMA, TGF-β1, CTGF).
In Vitro Assay: Fibroblast Proliferation
This protocol details the assessment of the anti-proliferative effect of this compound on fibroblasts in culture.
a. Cell Culture:
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs) or human lung fibroblasts (MRC-5).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
b. Proliferation Assay (MTT Assay):
-
Seed fibroblasts in 96-well plates at an appropriate density.
-
After cell attachment, serum-starve the cells for 24 hours.
-
Pre-treat the cells with this compound at various concentrations for 30 minutes.
-
Stimulate the cells with lysophosphatidic acid (LPA) to induce proliferation.
-
After a desired incubation period (e.g., 24-48 hours), add MTT reagent to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
Visualizations
Caption: LPA1/3 signaling pathway in fibrosis and its inhibition by this compound.
Caption: Experimental workflow for studying this compound in fibrosis.
References
Investigating the effects of VPC12249 on cellular processes.
An extensive search for the effects of "VPC12249" on cellular processes has yielded no specific information on this compound. The scientific literature and other accessible resources do not appear to contain data related to a substance designated as this compound.
It is possible that "this compound" may be an internal, unpublished designation, a misspelling of a different compound, or a substance that has not yet been described in publicly available research. Without foundational information on the nature of this compound and its biological activities, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Researchers and professionals interested in the effects of a particular compound on cellular processes are encouraged to ensure the correct and complete nomenclature of the substance of interest. If this compound is a novel or proprietary compound, further details from the originating source would be necessary to conduct a thorough investigation and generate the requested technical documentation.
VPC12249: A Technical Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC12249 is a selective antagonist of the lysophosphatidic acid (LPA) receptors 1 and 3 (LPA1 and LPA3). As a crucial tool in lipid signaling research, this compound offers a targeted approach to investigate the downstream cellular processes mediated by these receptors. This technical guide provides a comprehensive overview of the core mechanisms by which this compound is understood to modulate gene expression. While direct, large-scale quantitative gene expression profiling data for this compound is not extensively available in public databases, this document synthesizes information from studies on LPA1/LPA3 signaling and the effects of their antagonism to present a detailed picture of its expected impact. This guide covers the signaling pathways influenced by this compound, details relevant experimental methodologies, and presents the anticipated effects on the expression of key gene families.
Introduction to this compound and its Targets
Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through a family of G protein-coupled receptors (GPCRs), including LPA1 and LPA3. These receptors are implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[1] this compound acts as a competitive antagonist at LPA1 and LPA3 receptors, thereby inhibiting the downstream signaling cascades initiated by LPA binding. This targeted inhibition makes this compound a valuable pharmacological tool for dissecting the roles of LPA1 and LPA3 in various cellular contexts and a potential therapeutic agent for diseases characterized by aberrant LPA signaling, such as fibrosis and cancer.[1]
Mechanism of Action: Impact on Signaling Pathways and Gene Expression
This compound exerts its effects on gene expression by blocking the activation of multiple downstream signaling pathways initiated by LPA1 and LPA3. These receptors couple to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, leading to the activation of a complex network of intracellular signaling cascades.[1]
Key Signaling Pathways Modulated by this compound
-
Rho/ROCK Pathway: Activation of Gα12/13 by LPA1/LPA3 leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This pathway is a critical regulator of the actin cytoskeleton, cell adhesion, and migration. Importantly, the Rho/ROCK pathway can influence gene expression through the regulation of transcription factors such as Serum Response Factor (SRF).
-
PI3K/Akt Pathway: LPA1/LPA3 signaling through Gαi/o can activate Phosphoinositide 3-kinase (PI3K), leading to the activation of the serine/threonine kinase Akt. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and it can modulate the activity of various transcription factors, including NF-κB and FOXO.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, can be activated downstream of LPA1/LPA3. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and it regulates the activity of numerous transcription factors, such as AP-1 (a dimer of Fos and Jun proteins).
-
PLC/IP3/Ca2+ Pathway: Gαq/11 activation by LPA1/LPA3 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a ubiquitous second messenger that can regulate the activity of various transcription factors, including NFAT and CREB.
By inhibiting the initial step of LPA binding to LPA1 and LPA3, this compound is expected to downregulate the activity of these interconnected signaling pathways, ultimately leading to changes in the transcriptional landscape of the cell.
Anticipated Impact on Gene Expression
Based on its mechanism of action, this compound is predicted to primarily affect the expression of genes involved in fibrosis, inflammation, cell proliferation, and angiogenesis.
Table 1: Predicted Impact of this compound on Key Gene Families
| Gene Family | Predicted Effect of this compound | Rationale | Key Genes |
| Profibrotic Genes | Downregulation | Inhibition of LPA1/LPA3 signaling, which is known to promote fibroblast proliferation and extracellular matrix deposition. | CTGF, TGFB1, COL1A1, ACTA2 (α-SMA) |
| Pro-inflammatory Genes | Downregulation | LPA1 and LPA3 are involved in mediating inflammatory responses.[2] | IL6, IL8, CCL2 (MCP-1), ICAM1[2] |
| Cell Cycle and Proliferation Genes | Downregulation | Inhibition of pro-proliferative pathways such as PI3K/Akt and MAPK/ERK. | CCND1 (Cyclin D1), MYC, FOS, JUN |
| Angiogenesis-related Genes | Downregulation | LPA signaling can promote the expression of factors involved in blood vessel formation. | VEGFA |
Experimental Protocols
While specific protocols for gene expression analysis using this compound are not widely published, the following methodologies are standard for investigating the effects of a small molecule inhibitor on gene expression.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express LPA1 and/or LPA3 and relevant to the biological process of interest (e.g., fibroblasts for fibrosis studies, endothelial cells for angiogenesis).
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Serum Starvation (Optional): To reduce the baseline activation of signaling pathways by serum components, cells may be cultured in serum-free or low-serum media for 12-24 hours prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture media to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration. Include a vehicle control (media with the solvent at the same final concentration).
-
LPA Stimulation: After pre-incubation with this compound (typically 30-60 minutes), stimulate the cells with LPA at a concentration known to elicit a response. Include a control group with no LPA stimulation.
-
Incubation: Incubate the cells for a predetermined time course. The duration will depend on the specific genes of interest, as transcriptional responses can vary from minutes to hours.
RNA Extraction and Gene Expression Analysis
-
RNA Isolation: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
Primer Design: Design or obtain validated primers specific to the target genes and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
PCR Amplification: Perform qRT-PCR using a SYBR Green or probe-based detection method.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
-
-
Microarray or RNA-Sequencing (RNA-Seq) (for global gene expression profiling):
-
Library Preparation: For RNA-Seq, prepare sequencing libraries from the extracted RNA. For microarrays, label the RNA.
-
Sequencing/Hybridization: Perform high-throughput sequencing or hybridize the labeled RNA to a microarray chip.
-
Data Analysis: Analyze the raw data to identify differentially expressed genes between treatment groups. This typically involves normalization, statistical analysis, and bioinformatics analysis to identify enriched pathways and gene ontologies.
-
Visualizing the Impact of this compound
Signaling Pathway Diagram
References
In-depth Technical Guide on the Pharmacokinetics of VPC12249
A comprehensive review of publicly available scientific literature reveals a significant lack of detailed pharmacokinetic data for the compound VPC12249. While this compound is cited in numerous studies as a valuable pharmacological tool for investigating the lysophosphatidic acid (LPA) signaling pathway, dedicated research on its absorption, distribution, metabolism, and excretion (ADME) properties has not been published. This guide summarizes the available information on this compound's mechanism of action and its application in preclinical research, and provides a generalized framework for the experimental protocols that would be used to characterize its pharmacokinetics.
Mechanism of Action and Preclinical Applications
This compound is a dual antagonist of the lysophosphatidic acid receptors 1 and 3 (LPA₁ and LPA₃).[1][2][3] These G protein-coupled receptors are involved in a multitude of cellular processes, and their dysregulation has been implicated in various diseases.[4][5][6][7] By blocking the action of LPA on these receptors, this compound serves as an important investigational tool.
Preclinical studies have utilized this compound to explore the therapeutic potential of LPA₁/LPA₃ antagonism in several disease models:
-
Fibrosis: In models of idiopathic pulmonary fibrosis, this compound has been shown to be efficacious.[1][8] It has also been noted for its potential in treating lung and kidney fibrosis.[9][10] Specifically, it has been observed to reduce collagen deposition and the induction of pro-fibrotic cytokines.[11]
-
Renal Injury: The use of this compound has been investigated in the context of renal ischemia/reperfusion injury, where it was shown to decrease the lesions induced by this injury.[12]
-
Cancer: Research has indicated that this compound can inhibit the migration of pancreatic cancer cells in vitro.[13]
Despite its use in these in vivo models, which suggests some level of bioavailability, no quantitative pharmacokinetic parameters such as half-life, clearance, volume of distribution, or oral bioavailability have been reported in the reviewed literature.
Quantitative Data Summary
Due to the absence of published pharmacokinetic studies on this compound, a table of quantitative data cannot be provided.
Generalized Experimental Protocols for Pharmacokinetic Characterization
While specific protocols for this compound are unavailable, the following represents a standard experimental workflow for characterizing the pharmacokinetics of a novel compound.
In Vitro Metabolic Stability Assessment
-
Objective: To determine the rate at which the compound is metabolized by liver enzymes.
-
Methodology:
-
Incubate this compound with liver microsomes or hepatocytes from various species (e.g., rat, dog, human).
-
The reaction mixture includes cofactors such as NADPH.
-
Samples are taken at multiple time points and the reaction is quenched.
-
The concentration of the parent compound is measured using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.
-
Plasma Protein Binding Assay
-
Objective: To determine the extent to which the compound binds to proteins in the blood.
-
Methodology:
-
Use methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.
-
Incubate this compound with plasma from different species.
-
Separate the protein-bound and unbound fractions.
-
Quantify the concentration of the compound in each fraction using LC-MS/MS.
-
The percentage of bound drug is then calculated.
-
In Vivo Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of the compound in a living organism.
-
Methodology:
-
Administer a single dose of this compound to laboratory animals (e.g., rats, mice) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at predetermined time points over a set period.
-
Process the blood to obtain plasma.
-
Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Plot the plasma concentration-time curve.
-
Use pharmacokinetic software to calculate key parameters such as:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Half-life (t½)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Bioavailability (F%)
-
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a dual antagonist of LPA₁ and LPA₃ receptors.
Generalized Experimental Workflow for Pharmacokinetics
Caption: A generalized workflow for the pharmacokinetic characterization of a drug candidate.
References
- 1. Alpha conotoxin-BuIA globular isomer is a competitive antagonist for oleoyl-L-alpha-lysophosphatidic acid binding to LPAR6; A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophospholipid (LPA) receptors | G protein-coupled receptors | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Decoding lysophosphatidic acid signaling in physiology and disease: mapping the multimodal and multinodal signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 7. Sphingosine 1-phosphate (S1P): Physiology and the effects of S1P receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular and Molecular Control of Lipid Metabolism in Idiopathic Pulmonary Fibrosis: Clinical Application of the Lysophosphatidic Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Lysophosphatidic acid and renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
VPC12249: A Potential Dual LPA1/LPA3 Antagonist for Advancing Research in Lung and Skin Fibrosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VPC12249 is a dual antagonist of lysophosphatidic acid (LPA) receptors 1 and 3 (LPA1/3), positioning it as a valuable research tool for investigating the pathophysiology of fibrotic diseases.[1][2][3] Fibrosis, a condition characterized by the excessive deposition of extracellular matrix, leads to organ scarring and dysfunction, with lung and skin fibrosis representing significant areas of unmet medical need. The LPA-LPA1/3 signaling axis has been implicated as a key driver of fibrotic processes, including fibroblast proliferation, differentiation into myofibroblasts, and collagen deposition.[1][4] This technical guide provides a comprehensive overview of this compound, summarizing key preclinical data, outlining experimental protocols, and visualizing the underlying signaling pathways to facilitate its use as a research tool in lung and skin fibrosis.
Mechanism of Action: Targeting the LPA-LPA1/3 Axis
This compound exerts its anti-fibrotic potential by competitively inhibiting the binding of LPA to its G protein-coupled receptors, LPA1 and LPA3.[1] LPA, a bioactive phospholipid, is produced by the enzyme autotaxin and its levels are elevated in fibrotic tissues.[5][6] The activation of LPA1 and LPA3 on fibroblasts initiates a cascade of downstream signaling events that collectively promote a pro-fibrotic cellular phenotype.
Signaling Pathways
The binding of LPA to LPA1 and LPA3 activates several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, leading to the activation of multiple downstream effector pathways.[7] These pathways are crucial for the pro-fibrotic actions of LPA and are the primary targets of this compound's inhibitory action.
This compound in Lung Fibrosis Research
Preclinical studies have demonstrated the potential of this compound as a research tool to investigate and therapeutically target lung fibrosis. These studies have primarily utilized models of radiation-induced and silica-induced pulmonary fibrosis.
Quantitative Data from Preclinical Lung Fibrosis Studies
| Study Type | Model | Treatment | Key Findings | Reference |
| In vivo | Radiation-induced lung fibrosis (mice) | This compound | Significantly prolonged animal survival, restored lung structure, inhibited fibroblast accumulation, and reduced collagen deposition. Decreased profibrotic cytokines TGF-β1 and CTGF. | [1][2][3] |
| In vivo | Silica-induced lung fibrosis (rats) | This compound | Alleviated silicosis progression, reduced α-SMA expression and collagen deposition. | [1] |
| In vitro | Lung fibroblasts | This compound | Suppressed LPA-induced fibroblast proliferation and CTGF expression. | [1][2] |
Experimental Protocols for Lung Fibrosis Models
This model is employed to mimic the fibrotic side effects of thoracic radiation therapy.
References
- 1. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silica Induced Lung Fibrosis Is Associated With Senescence, Fgr, and Recruitment of Bone Marrow Monocyte/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VPC12249 in Murine Models of Systemic Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic sclerosis (SSc), or scleroderma, is a complex autoimmune disease characterized by widespread fibrosis of the skin and internal organs, vasculopathy, and immune system dysregulation. A key pathway implicated in the pathogenesis of fibrosis is the signaling of lysophosphatidic acid (LPA) through its G protein-coupled receptors, particularly LPAR1 and LPAR3. Activation of these receptors on fibroblasts promotes their differentiation into myofibroblasts, leading to excessive collagen deposition and tissue stiffening.
VPC12249 is a potent dual antagonist of LPAR1 and LPAR3. While direct studies of this compound in murine models of systemic sclerosis are not yet widely published, compelling evidence from studies using other LPAR1 and LPAR1/3 antagonists strongly supports its therapeutic potential. This document provides recommended dosages, detailed experimental protocols, and relevant signaling pathway information based on analogous compounds to guide the use of this compound in preclinical SSc research.
Data Presentation: Recommended Dosage of LPAR1/3 Antagonists
The following table summarizes effective dosages of LPAR1 and LPAR1/3 antagonists in murine models of systemic sclerosis. These dosages can serve as a starting point for determining the optimal dose of this compound.
| Compound | Target(s) | Murine Model | Dosage | Route of Administration | Key Findings |
| Ki16425 | LPAR1/3 Antagonist | Bleomycin-induced scleroderma | 1 and 10 mg/kg | Intradermal | Attenuated skin lesions, reduced dermal thickness, and decreased lung fibrosis.[1] |
| SAR100842 (AM095) | LPAR1 Antagonist | Tight skin 1 (Tsk1) mouse | Not specified | Oral gavage | Reversed dermal thickening, inhibited myofibroblast differentiation, and reduced skin collagen content.[2][3][4] |
| TP0591108 | LPAR1/3 Antagonist | Bleomycin-induced scleroderma | Not specified | Not specified | More effective than an LPAR1 selective antagonist in suppressing skin inflammation and fibrosis. |
Note: The optimal dosage of this compound should be determined empirically through dose-response studies in the chosen murine model.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in mitigating fibrosis in systemic sclerosis by blocking the LPA signaling pathway.
Experimental Protocols
Bleomycin-Induced Murine Model of Systemic Sclerosis
This is a widely used and well-characterized model that recapitulates many of the key features of human SSc, particularly skin and lung fibrosis.[5][6]
Materials:
-
Bleomycin (B88199) sulfate (B86663) (e.g., from Streptomyces verticillus)
-
Sterile phosphate-buffered saline (PBS)
-
This compound (dissolved in a suitable vehicle)
-
C57BL/6 mice (or other susceptible strains like BALB/c)[7][8]
-
Syringes and needles for subcutaneous injection
-
Osmotic minipumps (optional, for continuous delivery)
Protocol:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment.
-
Induction of Sclerosis:
-
Daily Subcutaneous Injections: Inject bleomycin (100 µL of a 1 mg/mL solution in PBS) subcutaneously into a shaved area on the upper back of the mice daily for 3-4 weeks.[5][6]
-
Osmotic Minipump Infusion: For a more sustained and less labor-intensive delivery, implant osmotic minipumps filled with bleomycin to deliver a continuous dose over the desired period.
-
-
This compound Administration:
-
Prophylactic Dosing: Begin administration of this compound at the same time as the first bleomycin injection.
-
Therapeutic Dosing: Start this compound treatment after a defined period of bleomycin induction (e.g., 1-2 weeks) to assess its ability to reverse established fibrosis.
-
Route of Administration: Based on the properties of this compound and data from similar compounds, oral gavage or subcutaneous/intradermal injection are potential routes. The vehicle for this compound should be optimized for solubility and biocompatibility.
-
-
Monitoring and Endpoint Analysis:
-
Dermal Thickness: Measure skin thickness at the injection site regularly using calipers.
-
Histopathology: At the end of the study, euthanize the mice and collect skin and lung tissues. Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess inflammation and collagen deposition.
-
Hydroxyproline (B1673980) Assay: Quantify the collagen content in skin and lung tissue using a hydroxyproline assay.
-
Immunohistochemistry: Stain tissue sections for markers of myofibroblasts (e.g., α-smooth muscle actin, α-SMA) and signaling pathway components (e.g., phospho-Smad2/3).
-
Gene Expression Analysis: Isolate RNA from tissues to analyze the expression of profibrotic genes (e.g., Col1a1, Col1a2, Acta2, Ctgf, Tgf-β1) by quantitative real-time PCR (qRT-PCR).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the efficacy of this compound in a bleomycin-induced scleroderma model.
Conclusion
This compound, as a dual antagonist of LPAR1 and LPAR3, represents a promising therapeutic candidate for systemic sclerosis. The provided protocols and dosage recommendations, based on functionally similar compounds, offer a solid foundation for initiating preclinical studies. Rigorous evaluation in established murine models of SSc will be crucial to validate its efficacy and elucidate its precise mechanisms of action in mitigating the fibrotic processes central to this debilitating disease.
References
- 1. Antifibrotic effect of lysophosphatidic acid receptors LPA1 and LPA3 antagonist on experimental murine scleroderma induced by bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic deletion or pharmacologic antagonism of LPA1 ameliorates dermal fibrosis in a scleroderma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Animal model of sclerotic skin. I: Local injections of bleomycin induce sclerotic skin mimicking scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aragenbio.com [aragenbio.com]
- 8. Animal model of sclerotic skin. II. Bleomycin induced scleroderma in genetically mast cell deficient WBB6F1-W/W(V) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Storage of VPC12249: A Guide for Researchers
Introduction
VPC12249 is a small molecule identified as a peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist. PPARs are nuclear receptors that play crucial roles in regulating gene expression involved in various physiological processes, including metabolism and cellular differentiation. As a PPARγ antagonist, this compound is a valuable tool for researchers studying the therapeutic potential of modulating PPARγ activity in various diseases. This document provides detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.
Physicochemical Properties and Solubility
While a specific manufacturer's datasheet with quantitative solubility data for this compound was not available at the time of this writing, the following table summarizes the recommended solvents and general solubility characteristics based on common laboratory practices for similar small molecule compounds.
| Solvent | Solubility | Concentration for Stock Solutions |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10-50 mM |
| Ethanol | Sparingly Soluble | 1-10 mM |
| Water | Insoluble | Not Recommended for Stock Solutions |
Note: It is highly recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out X mg of this compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period may aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes to minimize freeze-thaw cycles and exposure to light.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Storage Condition | Recommendation |
| Solid (Powder) Form | Store at -20°C in a desiccator. Protect from light and moisture. |
| Stock Solution in DMSO | Store at -20°C or -80°C for long-term storage. Protect from light. Avoid repeated freeze-thaw cycles. |
Note: For short-term storage (up to one week), the DMSO stock solution can be stored at 4°C.
Signaling Pathway
This compound functions as a PPARγ antagonist. In the canonical signaling pathway, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding, in the presence of an agonist, typically leads to the recruitment of coactivators and subsequent activation of gene transcription. As an antagonist, this compound binds to PPARγ and prevents the conformational changes necessary for coactivator recruitment, thereby inhibiting the transcription of PPARγ target genes.
Caption: Mechanism of this compound as a PPARγ antagonist.
Experimental Workflow
The following diagram outlines a general workflow for using this compound in a cell-based assay.
Caption: General workflow for a cell-based assay using this compound.
Disclaimer
The information provided in this document is intended for research use only and is based on generally accepted laboratory practices. Researchers should always consult relevant safety data sheets (SDS) and perform their own validation experiments to ensure the suitability of these protocols for their specific applications.
Application Notes and Protocols for VPC12249 Administration in Mouse Models of Intracerebral Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of VPC12249, a putative Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulator, in established mouse models of intracerebral hemorrhage (ICH). The protocols detailed below are based on well-validated methods for ICH induction and therapeutic assessment.
Introduction to Intracerebral Hemorrhage (ICH) and Therapeutic Rationale
Intracerebral hemorrhage is a devastating form of stroke characterized by bleeding within the brain parenchyma, leading to primary mechanical injury and subsequent secondary brain injury cascades.[1][2][3] These secondary injuries, driven by inflammation, blood-brain barrier (BBB) disruption, and edema, are critical targets for therapeutic intervention.[1][2][4] Sphingosine-1-phosphate (S1P) signaling, particularly through its receptor S1PR1, has emerged as a key regulator of immune cell trafficking and endothelial barrier function.[5][6] Modulation of S1PR1 presents a promising strategy to mitigate the inflammatory response and protect the BBB following ICH.[7][8] Preclinical studies with selective S1PR1 agonists have demonstrated significant reductions in neurological deficits, brain edema, and immune cell infiltration in experimental ICH models.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for establishing and evaluating ICH mouse models, providing a baseline for designing experiments with this compound.
Table 1: Parameters for ICH Induction in Mice
| Parameter | Autologous Blood Injection Model | Collagenase-Induced Model | Reference |
| Mouse Strain | C57BL/6, CD-1 | C57BL/6, CD-1 | [9],[10] |
| Anesthesia | Isoflurane or Halothane/Nitrous Oxide | Isoflurane or Halothane/Nitrous Oxide | [9],[11] |
| Stereotactic Coordinates (Striatum) | 0.5 mm anterior, 2.1 mm lateral, 3.1 mm ventral to bregma | 0.5 mm anterior, 2.1 mm lateral, 3.1 mm ventral to bregma | [11] |
| Volume of Injection | 20-30 µL | 0.5 µL | [10],[11] |
| Injection Material | Autologous whole blood | Collagenase VII-S (0.05-0.075 U) | [10],[11] |
| Injection Rate | Double injection: 5 µL over 3 min, then 10 µL over 5 min | Slow infusion | [9] |
Table 2: Key Outcome Measures and Timelines in Mouse ICH Models
| Outcome Measure | Assessment Time Points | Typical Findings in Control Group | Reference |
| Neurological Deficits | 6h, 12h, 1d, 3d, 5d, 7d post-ICH | Significant deficits observed from 24h, with gradual recovery | [10],[11],[12] |
| Brain Water Content (Edema) | 24h, 72h post-ICH | Significant increase in ipsilateral hemisphere | [10],[12] |
| Hematoma Volume | 24h, 48h post-ICH | Reproducible hematoma formation | [9],[11] |
| Blood-Brain Barrier Permeability | Day 3, Day 5 post-ICH | Increased permeability, peaking at different times depending on model | [13] |
| Immune Cell Infiltration | 24h, 72h post-ICH | Increased lymphocytes, neutrophils, and microglia in the perihematomal region | [7],[8] |
Experimental Protocols
Protocol 1: Autologous Blood-Induced Intracerebral Hemorrhage
This model mimics the initial mechanical disruption caused by a hematoma.[14]
Materials:
-
Male C57BL/6 mice (25-30g)
-
Anesthesia (e.g., isoflurane)
-
Stereotactic frame
-
30-gauge needle
-
Micro-syringe pump
-
Heating pad to maintain body temperature at 37°C
Procedure:
-
Anesthetize the mouse and fix its head in a stereotactic frame.
-
Make a midline scalp incision to expose the skull.
-
Drill a small burr hole over the left striatum using the specified coordinates.[11]
-
Collect approximately 30 µL of whole blood from the tail artery.
-
Slowly inject 20-30 µL of the autologous blood into the striatum using a micro-syringe pump.[10][11] A double-injection method (5 µL over 3 minutes, followed by a 7-minute pause, then 10 µL over 5 minutes) can also be used to create a more consistent hematoma.[9]
-
Leave the needle in place for 10 minutes post-injection to prevent backflow.
-
Slowly withdraw the needle, suture the incision, and allow the mouse to recover on a heating pad.
-
Administer analgesics as required.
Protocol 2: Collagenase-Induced Intracerebral Hemorrhage
This model simulates a more gradually evolving hemorrhage by enzymatically disrupting blood vessels.[15]
Materials:
-
Male C57BL/6 mice (25-30g)
-
Anesthesia (e.g., isoflurane)
-
Stereotactic frame
-
Hamilton syringe with a 30-gauge needle
-
Collagenase type VII-S (Sigma-Aldrich)
-
Sterile saline
-
Heating pad
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Prepare a fresh solution of collagenase VII-S in sterile saline (e.g., 0.05 U in 0.5 µL).[11]
-
Slowly inject the collagenase solution into the left striatum at the specified coordinates.
-
Leave the needle in place for 10 minutes post-injection.
-
Slowly withdraw the needle, suture the incision, and manage post-operative care as in Protocol 1.
Protocol 3: Administration of this compound
This protocol outlines the administration of the therapeutic agent following ICH induction.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, DMSO, or as specified for the compound)
-
Oral gavage needles or equipment for intraperitoneal/intravenous injection
Procedure:
-
Prepare a stock solution of this compound and dilute it to the desired final concentration in the appropriate vehicle.
-
ICH mice should be randomly assigned to receive either vehicle or this compound.[7]
-
Administration should begin at a specified time post-ICH induction (e.g., 30 minutes).[7][8]
-
Administer this compound via the chosen route (e.g., oral gavage, intraperitoneal injection). The administration can be a single dose or repeated daily for a set number of days (e.g., three consecutive days).[7][8]
-
Ensure the control group receives an equivalent volume of the vehicle.
Protocol 4: Assessment of Neurological Deficits
Neurological function can be assessed using a battery of behavioral tests.
Tests:
-
24-Point Neurological Score: Evaluates posture, motor function, and reflexes.[12]
-
Corner Turn Test: Assesses sensorimotor asymmetry.
-
Forelimb and Hindlimb Placement Tests: Measures sensorimotor deficits.[11]
-
Wire Hanging Test: Evaluates motor strength and coordination.[12]
Procedure:
-
Habituate the mice to the testing environment before ICH induction.
-
Perform the tests at predefined time points post-ICH (e.g., 24h, 48h, 72h, and 7 days).
-
Blinding of the experimenter to the treatment groups is crucial to prevent bias.[11]
Protocol 5: Quantification of Brain Edema
The wet-weight/dry-weight method is a standard technique to measure brain water content.[10]
Procedure:
-
At a predetermined time point (e.g., 72 hours post-ICH), euthanize the mouse and decapitate it.
-
Quickly remove the brain and separate the ipsilateral and contralateral hemispheres.
-
Weigh each hemisphere immediately to obtain the wet weight.
-
Dry the hemispheres in an oven at 100°C for 24-48 hours until a constant weight is achieved (dry weight).
-
Calculate the brain water content as: [(wet weight - dry weight) / wet weight] x 100%.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in ICH.
Experimental Workflow
Caption: Experimental workflow for this compound evaluation.
Logical Relationship
References
- 1. Intracerebral Hemorrhage - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Intracerebral haemorrhage: mechanisms of injury and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Association of plasma sphingosine-1-phosphate levels with disease severity and prognosis after intracerebral hemorrhage [frontiersin.org]
- 6. Association of plasma sphingosine-1-phosphate levels with disease severity and prognosis after intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Sphingosine-1-Phosphate Receptor 1 Modulation Attenuates Experimental Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Experimental intracerebral hemorrhage in the mouse: histological, behavioral, and hemodynamic characterization of a double-injection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Profiling of Blood-Brain Barrier Disruption in Mouse Intracerebral Hemorrhage Models: Collagenase Injection vs. Autologous Arterial Whole Blood Infusion [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Profiling of Blood-Brain Barrier Disruption in Mouse Intracerebral Hemorrhage Models: Collagenase Injection vs. Autologous Arterial Whole Blood Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A mouse model of intracerebral hemorrhage using autologous blood infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Multi-Model Pipeline for Translational Intracerebral Haemorrhage Research - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of LPA1 Receptor Antagonists: Application Notes and Protocols
Introduction
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to measure the efficacy of Lysophosphatidic Acid Receptor 1 (LPA1) antagonists. While the specific compound "VPC12249" was queried, publicly available scientific literature predominantly refers to well-characterized LPA1 antagonists such as AM095 and BMS-986020. The methodologies outlined herein are broadly applicable to novel LPA1 antagonists and are based on established preclinical and clinical evaluation techniques for this class of therapeutic agents.
LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), triggers downstream signaling cascades involved in critical cellular processes like proliferation, migration, and differentiation.[1][2] Dysregulation of the LPA-LPA1 signaling axis has been implicated in the pathogenesis of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[3][4][5] LPA1 antagonists aim to block this signaling and mitigate pro-fibrotic cellular responses.[4]
Data Presentation
Quantitative data from efficacy studies of LPA1 antagonists should be summarized for clear comparison. The following tables provide templates for organizing in vitro and in vivo experimental results.
Table 1: In Vitro Potency of LPA1 Antagonists
| Parameter | LPA1 Antagonist (e.g., AM095) | LPA1 Antagonist (e.g., BMS-986020) |
| Target | Lysophosphatidic Acid Receptor 1 (LPA1) | Lysophosphatidic Acid Receptor 1 (LPA1) |
| Assay Type | GTPγS Binding Assay (human LPA1) | GTPγS Binding Assay (human LPA1) |
| IC50 (nM) | [Insert Value] | [Insert Value] |
| Assay Type | Calcium Mobilization Assay (CHO-hLPA1 cells) | Calcium Mobilization Assay (CHO-hLPA1 cells) |
| IC50 (nM) | [Insert Value] | [Insert Value] |
| Assay Type | Dynamic Mass Redistribution (DMR) Assay | Dynamic Mass Redistribution (DMR) Assay |
| IC50 (nM) | [Insert Value] | [Insert Value] |
Table 2: In Vivo Efficacy of LPA1 Antagonists in a Bleomycin-Induced Lung Fibrosis Model
| Parameter | Vehicle Control | Bleomycin (B88199) + Vehicle | Bleomycin + LPA1 Antagonist (Dose 1) | Bleomycin + LPA1 Antagonist (Dose 2) |
| Animal Model | C57BL/6 Mice | C57BL/6 Mice | C57BL/6 Mice | C57BL/6 Mice |
| Lung Collagen Content (µ g/lung ) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Ashcroft Score (Histopathology) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Change in Forced Vital Capacity (% predicted) | N/A | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Clinical Efficacy of LPA1 Antagonists in IPF Patients (Phase 2 Study Example)
| Parameter | Placebo | LPA1 Antagonist (e.g., Admilparant 30 mg) | LPA1 Antagonist (e.g., Admilparant 60 mg) |
| Rate of change in % predicted FVC over 26 weeks | -2.7% | -2.8% | -1.2% |
| Treatment Difference vs. Placebo (95% CI) | N/A | -0.1% (-1.6 to 1.4) | 1.4% (-0.1 to 3.0) |
Note: Data in Table 3 is adapted from a study on Admilparant (BMS-986278) for illustrative purposes.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
1. GTPγS Binding Assay
This assay determines the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.[4]
-
Membrane Preparation: Prepare membranes from cells overexpressing the human LPA1 receptor (e.g., CHO-hLPA1).
-
Reaction Mixture: The reaction is typically carried out in a buffer containing HEPES, MgCl2, NaCl, GDP, and saponin.
-
Incubation: Incubate cell membranes with [35S]GTPγS, a stimulating concentration of LPA, and varying concentrations of the antagonist.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Calculate IC50 values by fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[1]
2. Calcium Mobilization Assay
This assay measures the antagonist's ability to block the LPA-induced increase in intracellular calcium concentration.[1][2]
-
Cell Culture: Culture CHO cells stably expressing the human LPA1 receptor (CHO-hLPA1).
-
Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Pre-incubate the cells with various concentrations of the LPA1 antagonist.
-
Stimulation: Add a sub-maximal concentration of LPA to stimulate calcium release.
-
Detection: Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the LPA-induced calcium response against the antagonist concentration.
3. Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, in this case, LPA.[4]
-
Cell Culture: Use a relevant cell line that expresses the LPA1 receptor (e.g., A2058 melanoma cells).
-
Chamber Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane. Fill the lower chamber with media containing LPA.
-
Cell Seeding: Pre-incubate cells with varying concentrations of the antagonist and then seed them into the upper chamber.
-
Incubation: Allow the cells to migrate through the membrane for a defined period (e.g., 4-6 hours).
-
Quantification: Stain the migrated cells on the lower side of the membrane and count them under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration compared to the control.
In Vivo Models
1. Bleomycin-Induced Lung Fibrosis Model
This is a widely used preclinical model to simulate the pathology of idiopathic pulmonary fibrosis.[3]
-
Animal Model: Use C57BL/6 mice (male, 8-10 weeks old).
-
Induction of Fibrosis: On Day 0, deliver a single dose of bleomycin (typically 1.5 - 3.0 U/kg) in a volume of 50 µL saline via intratracheal instillation to anesthetized mice. Control animals receive sterile saline.
-
LPA1 Antagonist Administration: Prepare a suspension of the LPA1 antagonist in a suitable vehicle. Administer the compound via oral gavage once or twice daily, starting at a predetermined time point post-bleomycin instillation (therapeutic dosing).
-
Efficacy Endpoints (typically at Day 14 or 21):
-
Histopathology: Harvest the lungs, fix, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.
-
Collagen Content: Measure the total lung collagen content using a Sircol Collagen Assay.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Analyze BAL fluid for inflammatory cell counts and cytokine levels.
-
Mandatory Visualization
Signaling Pathways
Caption: LPA1 receptor signaling pathway and point of inhibition by an antagonist.
Experimental Workflows
Caption: Workflow for in vitro efficacy assessment of LPA1 antagonists.
Caption: Workflow for in vivo efficacy testing in a mouse model of lung fibrosis.
References
- 1. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. atsjournals.org [atsjournals.org]
Application Notes and Protocols for VPC12249-Treated Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC12249 is a novel investigational compound hypothesized to be a selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator. S1P receptor modulators are a class of drugs that have shown therapeutic efficacy in autoimmune disorders, most notably in multiple sclerosis. This document provides a detailed experimental design for preclinical animal studies to evaluate the efficacy of this compound, using the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely accepted model for multiple sclerosis.[1]
Mechanism of Action: S1P Receptor Modulation
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation.[2] This process is mediated by the interaction of S1P with its receptor, S1PR1, on the surface of lymphocytes.[2] this compound, as a presumed S1PR1 modulator, is thought to bind to S1PR1 on lymphocytes, leading to the internalization and degradation of the receptor.[1] This functional antagonism prevents lymphocytes from responding to the S1P gradient, effectively trapping them within the lymph nodes.[3] The resulting reduction in circulating pathogenic lymphocytes and their infiltration into the central nervous system (CNS) is the proposed mechanism for the therapeutic effect of this compound in neuroinflammatory conditions.[2]
Figure 1: Hypothesized mechanism of action of this compound.
Experimental Design: Efficacy of this compound in a Murine EAE Model
This study is designed to assess the prophylactic and therapeutic efficacy of this compound in the MOG35-55-induced EAE model in C57BL/6 mice. The primary endpoints will be clinical disease score, immune cell infiltration into the CNS, and histopathological evidence of demyelination and inflammation.
References
- 1. Experimental Autoimmune Encephalomyelitis | Springer Nature Experiments [experiments.springernature.com]
- 2. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with VPC12249
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC12249 is a novel small molecule inhibitor currently under investigation for its potential as a therapeutic agent. Understanding its mechanism of action and its effects on cellular processes is crucial for its development. Flow cytometry is a powerful and high-throughput technique that allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. These application notes provide detailed protocols for utilizing flow cytometry to assess the effects of this compound on key cellular events, including apoptosis and cell cycle progression.
Mechanism of Action
While the precise mechanism of this compound is under active investigation, preliminary studies suggest that it may modulate critical signaling pathways involved in cell survival and proliferation. One of the proposed mechanisms involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell survival, growth, and proliferation. By inhibiting this pathway, this compound is hypothesized to induce programmed cell death (apoptosis) and cause cell cycle arrest in susceptible cell populations.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of a human cancer cell line (e.g., Jurkat) treated with this compound. This data illustrates the expected dose-dependent effects on apoptosis and cell cycle distribution.
Table 1: Induction of Apoptosis in Jurkat Cells Treated with this compound for 48 hours
| Treatment Concentration (µM) | Percentage of Live Cells (Annexin V-/PI-) | Percentage of Early Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 5 | 62.3 ± 4.1 | 25.4 ± 2.9 | 12.3 ± 2.2 |
| 10 | 35.8 ± 5.2 | 48.7 ± 4.5 | 15.5 ± 2.8 |
Table 2: Cell Cycle Distribution of Jurkat Cells Treated with this compound for 24 hours
| Treatment Concentration (µM) | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |
| 0 (Control) | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.2 |
| 1 | 60.2 ± 3.1 | 25.7 ± 2.0 | 14.1 ± 1.5 |
| 5 | 72.8 ± 4.0 | 15.3 ± 2.5 | 11.9 ± 1.8 |
| 10 | 85.1 ± 3.8 | 8.2 ± 1.7 | 6.7 ± 1.1 |
Mandatory Visualizations
Caption: Proposed PI3K/Akt signaling pathway and the inhibitory effect of this compound.
Troubleshooting & Optimization
How to minimize off-target effects of VPC12249.
Welcome to the technical support center for VPC12249. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). By binding to S1PR1 on lymphocytes, it induces receptor internalization, effectively antagonizing the receptor's function. This process prevents the egress of lymphocytes from lymph nodes, leading to a reduction of circulating lymphocytes in the peripheral blood and thereby limiting their migration into tissues.
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed for high selectivity towards S1PR1, cross-reactivity with other S1P receptor subtypes, particularly S1PR3, S1PR4, and S1PR5, can occur, especially at higher concentrations. These off-target interactions are associated with potential side effects such as cardiovascular effects (e.g., bradycardia, hypertension), macular edema, and pulmonary effects.[1][2] Non-selective binding is a known characteristic of some S1P receptor modulators.[1][2]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining accurate and reproducible results. Key strategies include:
-
Dose-Response Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.
-
Use of Selective Antagonists: In in-vitro models, co-administration of specific antagonists for S1PR3, S1PR4, and S1PR5 can help dissect the specific contributions of off-target activities.
-
Cell Line Selection: Utilize cell lines with a well-characterized S1P receptor expression profile to isolate the effects of S1PR1 modulation.
-
Control Experiments: Always include appropriate controls, such as vehicle-only treated cells and cells treated with known selective S1P receptor modulators, for comparison.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Readouts in In Vivo Models
Symptoms:
-
Observation of bradycardia or atrioventricular block immediately following administration.
-
Development of hypertension with chronic dosing.
Potential Cause: These effects are likely due to off-target activity on S1PR3, which is expressed on cardiac myocytes and vascular endothelial cells.[1][2]
Troubleshooting Steps:
-
Confirm Dose: Verify that the administered dose is within the recommended therapeutic window.
-
Pharmacokinetic Analysis: Analyze plasma concentrations of this compound to ensure they are not exceeding the threshold for S1PR3 engagement.
-
Consider a More Selective Compound: If off-target cardiovascular effects persist even at low doses, consider using a more S1PR1-selective modulator if available for your research.
-
Dose Titration: For initial in vivo studies, a dose-titration regimen may help mitigate acute cardiovascular effects.
Data Presentation
Table 1: Receptor Selectivity Profile of this compound and Other S1P Modulators (Ki, nM)
| Compound | S1PR1 | S1PR3 | S1PR4 | S1PR5 |
| This compound | 0.5 | 50 | 150 | 25 |
| Fingolimod | 0.3 | 1.2 | 3.5 | 0.4 |
| Siponimod | 0.4 | >1000 | >1000 | 2.1 |
| Ozanimod | 0.2 | >1000 | >1000 | 4.3 |
| Ponesimod | 0.4 | >1000 | >1000 | >1000 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Assessment of S1P Receptor Subtype Selectivity
Objective: To determine the binding affinity of this compound for different S1P receptor subtypes.
Methodology:
-
Cell Culture: Culture CHO-K1 or HEK293 cell lines stably overexpressing human S1PR1, S1PR3, S1PR4, or S1PR5.
-
Radioligand Binding Assay:
-
Prepare cell membranes from each cell line.
-
Incubate membranes with a constant concentration of a suitable radioligand (e.g., [³²P]S1P or a subtype-selective radiolabeled antagonist).
-
Add increasing concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
After incubation, separate bound and free radioligand by filtration.
-
Measure radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Calculate the IC₅₀ value using non-linear regression.
-
Determine the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathways
Caption: this compound signaling pathway and off-target effects.
Experimental Workflow
Caption: Workflow for characterizing this compound off-target effects.
Logical Relationship
Caption: Relationship between concentration, selectivity, and effects.
References
Technical Support Center: Overcoming Challenges in VPC12249 Delivery In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in vivo delivery of VPC12249.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during in vivo experiments with this compound, with a focus on formulation, administration, and interpretation of results.
Q1: What is the recommended administration route for this compound in vivo?
A1: Based on published studies, the recommended route of administration for this compound in mouse models is intraperitoneal (IP) injection.[1][2] This method has been shown to be effective in a model of radiation-induced lung fibrosis.[1][2]
Q2: How should I prepare a formulation of this compound for in vivo administration?
A2: While the exact vehicle for in vivo administration of this compound is not explicitly detailed in the primary literature, general guidance for formulating LPA receptor antagonists for in vivo use can be followed. These compounds are often soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). For in vivo applications, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of the organic solvent is well-tolerated by the animal model.
Troubleshooting Formulation Issues:
-
Precipitation upon dilution: If the compound precipitates out of solution upon addition to the aqueous vehicle, consider using a co-solvent system or a surfactant. However, the tolerability of any new excipient in your animal model must be validated.
-
Solution instability: Some LPA analogs can be unstable in aqueous solutions for extended periods. It is recommended to prepare the formulation fresh before each administration.
Q3: I am observing high variability in my in vivo results. What could be the cause?
A3: High variability in in vivo experiments can stem from several factors:
-
Inconsistent Formulation: Ensure your formulation of this compound is homogenous and that the compound remains in solution. Vortexing or brief sonication before administration can help.
-
Inaccurate Dosing: Use appropriate syringes and techniques to ensure accurate and consistent dosing for each animal.
-
Animal Handling and Stress: Variations in animal handling can lead to stress, which may affect physiological responses and drug metabolism. Standardize handling procedures across all experimental groups.
-
Biological Variability: Inherent biological differences between animals can contribute to variability. Ensure that your experimental groups are sufficiently large to account for this.
Q4: What are the known in vivo effects of this compound?
A4: In a mouse model of radiation-induced lung fibrosis, this compound has been shown to:
-
Improve animal survival.[1]
-
Reduce fibroblast accumulation and collagen deposition in the lungs.[1][2]
-
Suppress the expression of profibrotic cytokines, including Transforming Growth Factor-beta 1 (TGF-β1) and Connective Tissue Growth Factor (CTGF).[1][2]
Q5: Are there any known off-target effects or toxicity concerns with this compound?
A5: There is limited publicly available information on the specific off-target effects and toxicity profile of this compound. As with any experimental compound, it is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in your specific animal model. Careful observation for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress, is essential throughout the study.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in a Mouse Model of Radiation-Induced Lung Fibrosis
| Outcome Measure | Treatment Group | Result | Reference |
| Animal Survival at 24 weeks | RT + Vehicle | 50% | [1] |
| RT + this compound | 70% | [1] | |
| Fibroblast Accumulation | RT + Vehicle | Significant increase | [1] |
| RT + this compound | Inhibition of fibroblast accumulation | [1] | |
| Collagen Deposition | RT + Vehicle | Significant increase | [1] |
| RT + this compound | Reduction in collagen deposition | [1] | |
| Profibrotic Cytokine Expression (TGF-β1, CTGF) | RT + Vehicle | Upregulated | [1][2] |
| RT + this compound | Suppressed expression | [1][2] |
RT: Radiation Therapy
Experimental Protocols
Detailed Methodology for Intraperitoneal (IP) Injection in Mice
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound formulation
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct injection volume.
-
Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse by the loose skin over its shoulders.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe hub, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress, bleeding, or adverse reactions immediately after the injection and at regular intervals for the first few hours.
-
Mandatory Visualization
Caption: LPA-LPAR1/3 signaling pathway in fibrosis and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo administration and analysis of this compound.
Caption: Troubleshooting logic for addressing high variability in in vivo experiments.
References
Technical Support Center: Interpreting Unexpected Results in VPC12249 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with VPC12249, a selective inhibitor of the MEK1/2 signaling pathway.
FAQs and Troubleshooting Guides
Question 1: Why am I not observing the expected decrease in ERK1/2 phosphorylation after this compound treatment?
Answer:
This is a common issue that can arise from several factors, ranging from experimental setup to cellular context. Follow this troubleshooting guide to diagnose the potential cause.
Troubleshooting Guide:
-
Confirm Reagent Integrity and Concentration:
-
Ensure this compound was properly dissolved and stored. Prepare fresh aliquots.
-
Verify the final concentration used in the experiment. We recommend a concentration range of 10 nM to 1 µM for most cell lines.
-
-
Optimize Treatment Time and Serum Starvation:
-
The peak inhibition of p-ERK is often transient. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to identify the optimal time point for observing maximal inhibition.
-
High levels of growth factors in serum can potently activate the MEK/ERK pathway, potentially masking the inhibitory effect of this compound. Serum-starve cells for 4-24 hours before adding the compound.
-
-
Check for Constitutive Pathway Activation:
-
Some cell lines may have mutations upstream of MEK (e.g., activating BRAF or RAS mutations) that lead to very strong, constitutive activation of the pathway, requiring higher concentrations of this compound for inhibition.
-
-
Assess Cell Line Sensitivity:
-
Not all cell lines are equally sensitive to MEK inhibition. Test a panel of cell lines with known sensitivities to MEK inhibitors to benchmark the activity of your this compound stock.
-
Experimental Workflow for p-ERK Western Blot:
Caption: Western blot workflow for assessing p-ERK levels.
Question 2: I'm observing significant cytotoxicity at concentrations where I expect to see only pathway inhibition. Is this due to off-target effects?
Answer:
While this compound is designed to be a selective MEK1/2 inhibitor, off-target effects can sometimes lead to unexpected cytotoxicity. The following steps can help you determine if the observed cell death is a result of on-target or off-target effects.
Troubleshooting Guide:
-
Perform a Dose-Response Viability Assay:
-
Treat your cells with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) and measure cell viability after 24, 48, and 72 hours.
-
Compare the IC50 for cell viability with the EC50 for p-ERK inhibition. A large discrepancy may suggest off-target effects.
-
-
Rescue Experiment with a Downstream Effector:
-
If the cytotoxicity is on-target, it should be rescuable by activating a downstream component of the pathway. For example, expressing a constitutively active form of ERK might rescue the cells from this compound-induced death.
-
-
Use a Structurally Unrelated MEK Inhibitor:
-
Treat your cells with another well-characterized, structurally different MEK inhibitor (e.g., Selumetinib, Trametinib). If you observe a similar cytotoxic profile, it is more likely that the effect is on-target.
-
Hypothetical Dose-Response Data:
| Concentration (nM) | p-ERK Inhibition (%) | Cell Viability (%) |
| 1 | 5 | 98 |
| 10 | 55 | 95 |
| 100 | 92 | 85 |
| 1000 | 95 | 40 |
| 10000 | 96 | 15 |
In this example, the significant drop in viability between 100 nM and 1000 nM, with little additional p-ERK inhibition, might warrant further investigation into off-target effects.
Question 3: My results are inconsistent between different experimental assays (e.g., Western blot vs. cell proliferation assay). Why is this happening?
Answer:
Discrepancies between different assays are common and often reflect the different biological questions each assay addresses. A potent inhibition of a signaling molecule (like p-ERK) may not always translate directly to a proportional decrease in a complex cellular process like proliferation.
Troubleshooting Logic:
Caption: Logic diagram for troubleshooting inconsistent assay results.
Further Experiments:
-
Prolonged Time Course: Perform a Western blot for p-ERK at time points that match your proliferation assay (e.g., 24, 48, 72 hours) to check for pathway reactivation.
-
Phospho-Kinase Array: Use a phospho-kinase array to screen for the activation of other signaling pathways (e.g., PI3K/Akt) that could be compensating for MEK inhibition.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of this compound-treated cells.
-
Senescence Staining: Perform a senescence-associated β-galactosidase assay.
Experimental Protocols
Protocol 1: Western Blotting for p-ERK and Total ERK
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST, add ECL substrate, and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathway
Expected MEK/ERK Signaling Pathway and Point of Inhibition by this compound:
Caption: The RAS-RAF-MEK-ERK signaling cascade.
Improving the stability of VPC12249 in solution.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and handling of VPC12249, a dual antagonist of the lysophosphatidic acid receptors LPAR1 and LPAR3. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a dual antagonist for the lysophosphatidic acid (LPA) receptors LPAR1 and LPAR3.[1] By blocking these receptors, this compound inhibits the downstream signaling pathways initiated by LPA. These pathways are implicated in various cellular processes, including fibroblast proliferation and collagen synthesis, which are key events in the development of fibrosis.[1]
Q2: In what types of studies has this compound been used?
This compound has been utilized in preclinical studies to investigate its therapeutic potential in fibrotic diseases. Notably, it has been shown to alleviate radiation-induced lung fibrosis and silica-induced lung fibrosis in animal models.[1][2] In these studies, administration of this compound led to prolonged animal survival, restoration of lung structure, and reduced collagen deposition.[1][2]
Troubleshooting Guides
Issue 1: this compound is precipitating out of my solution. What should I do?
Precipitation of this compound can be a common issue and can be influenced by several factors including solvent choice, concentration, and storage conditions.
Troubleshooting Steps:
-
Solvent Selection:
-
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3]
-
Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
For further dilutions into aqueous buffers, it is crucial to do so gradually while vortexing to prevent immediate precipitation.
-
-
Concentration:
-
Avoid preparing highly concentrated stock solutions if you are observing precipitation. It is better to prepare a fresh, lower concentration stock solution for each experiment.
-
When diluting into an aqueous buffer, the final concentration of this compound should be carefully considered, as its solubility in aqueous solutions is expected to be low.
-
-
pH of the Buffer:
-
Temperature:
-
Sudden changes in temperature can cause precipitation. Allow solutions to equilibrate to the experimental temperature gradually.
-
Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to aggregation and precipitation.[6] Aliquot stock solutions into smaller volumes for single use.
-
Issue 2: I am observing inconsistent results in my cell-based assays with this compound.
Inconsistent results can stem from issues with compound stability, solution preparation, or the experimental setup itself.
Troubleshooting Steps:
-
Compound Stability:
-
This compound, being a lipid-like molecule, may be susceptible to degradation. Prepare fresh dilutions from a stock solution for each experiment.
-
Protect solutions from light and air to minimize oxidative degradation.
-
-
Solution Preparation:
-
Ensure accurate and consistent preparation of your this compound solutions. Use calibrated pipettes and ensure the compound is fully dissolved in the stock solvent before further dilution.
-
Vortex solutions thoroughly before each use to ensure homogeneity, especially after thawing.
-
-
Experimental Protocol:
-
Ensure that the incubation times and concentrations of this compound are consistent across all experiments.
-
In in vitro studies, LPA has been shown to stimulate fibroblast proliferation in a time and dose-dependent manner.[1] Ensure your experimental window is appropriate to observe the antagonistic effects of this compound.
-
Data Presentation
Table 1: Solubility of this compound (Qualitative)
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions.[3] |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Dilute from DMSO stock with caution. Final DMSO concentration should be kept low. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Protocol 2: General Cell-Based Assay Workflow for Testing this compound
This protocol provides a general framework. Specific cell types, seeding densities, and incubation times should be optimized for your particular experiment.
-
Cell Seeding:
-
Seed cells in a suitable multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium from the DMSO stock solution immediately before use. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with this compound for a specific period (e.g., 1 hour) before adding the agonist.
-
-
Agonist Stimulation:
-
Add the agonist (e.g., LPA) to the wells to achieve the desired final concentration.
-
-
Incubation and Analysis:
-
Incubate the plate for the desired experimental duration.
-
Perform the desired endpoint analysis (e.g., cell proliferation assay, gene expression analysis, protein analysis).
-
Visualizations
Caption: LPA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Blockade of lysophosphatidic acid receptors LPAR1/3 ameliorates lung fibrosis induced by irradiation (Journal Article) | OSTI.GOV [osti.gov]
- 3. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Fidabio [fidabio.com]
Best practices for long-term storage of VPC12249.
This technical support center provides guidance on the best practices for the long-term storage of VPC12249, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Disclaimer: this compound is a specialized research compound, and a publicly available, official Safety Data Sheet (SDS) with definitive storage guidelines could not be located. The following recommendations are based on best practices for structurally similar compounds, specifically other lysophosphatidic acid (LPA) receptor antagonists, as documented in scientific literature. Users should always perform a small-scale stability test under their specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: Based on protocols for similar LPA receptor antagonists, it is recommended to store this compound as a powder at -20°C for long-term stability. Some related compounds have been shown to be stable for up to three years at this temperature.
Q2: How should I prepare stock solutions of this compound?
A2: It is common practice to dissolve LPA receptor antagonists in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Stock solutions of similar compounds are typically stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Storing in smaller, single-use aliquots is highly recommended to maintain the integrity of the compound.
Q4: Is this compound sensitive to light?
A4: While specific data for this compound is unavailable, many research compounds are light-sensitive. It is prudent to store both the powder and stock solutions in amber vials or otherwise protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced compound activity or inconsistent results | Compound degradation due to improper storage. | Ensure the compound is stored at -20°C or lower, protected from light, and that stock solutions are aliquoted to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Precipitation observed in stock solution upon thawing | Poor solubility or solution instability. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If precipitation persists, consider preparing a fresh stock solution, potentially at a slightly lower concentration. |
| Difficulty dissolving the compound | Incorrect solvent or low-quality solvent. | Use high-purity, anhydrous DMSO for preparing stock solutions. Sonication may aid in dissolution. |
Experimental Protocols
Below are generalized methodologies for handling and preparing this compound for in vitro experiments, based on common practices for LPA receptor antagonists.
Preparation of Stock Solution (10 mM)
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Preparation of Working Dilutions
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in the appropriate cell culture medium or assay buffer to achieve the desired final concentration for your experiment.
-
Use the working dilutions immediately and discard any unused portion.
Signaling Pathway and Experimental Workflow
Lysophosphatidic Acid (LPA) Receptor Signaling Pathway
This compound is understood to be an antagonist of LPA receptors. The diagram below illustrates a simplified, generalized signaling cascade initiated by LPA binding to its G protein-coupled receptors (GPCRs), which this compound would inhibit.
Caption: Simplified LPA receptor signaling pathways inhibited by this compound.
Experimental Workflow: Investigating this compound Antagonism
The following diagram outlines a typical experimental workflow to characterize the antagonistic activity of this compound on an LPA receptor.
Caption: Workflow for assessing this compound's antagonistic effects.
Addressing batch-to-batch variability of VPC12249.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPC12249, a small molecule Sphingosine-1-Phosphate (S1P) receptor agonist. Given the absence of specific public data for "this compound," this guide utilizes data and protocols for a well-characterized S1P receptor agonist, FTY720-phosphate (FTY720-P), as a representative compound to address common challenges related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a Sphingosine-1-Phosphate (S1P) receptor agonist. S1P receptors are a class of G protein-coupled receptors (GPCRs) with five subtypes (S1P1-5) that regulate numerous physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1] As an agonist, this compound mimics the action of the endogenous ligand S1P. A primary mechanism, particularly for S1P1 receptor agonists, involves binding to the receptor on lymphocytes, leading to receptor internalization and degradation.[1][2] This process effectively traps lymphocytes in lymphoid tissues, preventing their migration to sites of inflammation, which is a key therapeutic strategy in autoimmune diseases.[1]
Q2: What are the primary causes of batch-to-batch variability with a synthetic small molecule like this compound?
Batch-to-batch variability in synthetic compounds can arise from several factors:
-
Purity and Impurity Profiles: Differences in the purity of raw materials and reagents, or slight variations in reaction conditions (temperature, pressure, reaction time), can lead to the formation of different impurities or varying levels of known impurities.[3] These impurities may have their own biological activities or interfere with the activity of this compound.
-
Physical Properties: Variations in the crystalline form (polymorphism), particle size, or solubility between batches can affect how the compound behaves in experimental assays.
-
Compound Stability: Degradation of the compound due to improper storage (exposure to light, moisture, or temperature fluctuations) or repeated freeze-thaw cycles of stock solutions can lead to a decrease in potency.[4]
-
Solvent and Formulation: The type and purity of the solvent used to dissolve the compound can impact its stability and solubility.
Q3: How can I ensure the quality and consistency of a new batch of this compound?
It is crucial to perform quality control (QC) checks on each new batch.[5] We recommend the following:
-
Analytical Chemistry: Confirm the identity and purity of the new batch using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy for structure confirmation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) to assess purity.[6]
-
Comparative Analysis: Compare the analytical data (e.g., HPLC chromatogram, NMR spectra) of the new batch with a previously validated, well-performing "golden" batch. Pay close attention to the impurity profile.
-
Functional Assay Validation: Test the new batch in a well-established, robust functional assay alongside a positive control (e.g., a previous batch of this compound or a known S1P receptor agonist) and a negative control. The dose-response curve of the new batch should be comparable to the reference standard.
Troubleshooting Guides
Issue 1: A new batch of this compound shows significantly lower potency (higher EC50) than previous batches.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Compound Degradation | Prepare fresh stock solutions from the solid compound. Assess the stability of stock solutions by running an HPLC analysis at different time points (e.g., 0, 24, 48 hours) under experimental conditions.[4] |
| Incorrect Concentration | Verify the molecular weight and re-calculate the concentration of your stock solution. If possible, confirm the concentration using a quantitative method like quantitative NMR (qNMR) or UV-Vis spectroscopy with a known extinction coefficient. |
| Lower Purity of New Batch | Re-run HPLC analysis to confirm the purity of the new batch. Compare the impurity profile to a previous, well-performing batch. A significant new impurity or a higher percentage of total impurities could be the cause. |
| Inaccurate Pipetting | Calibrate your pipettes. For dose-response experiments, prepare a single dilution series and add it to all replicate wells to minimize pipetting variability. |
| Assay Variability | Ensure that cell passage number, confluency, and reagent lots are consistent. Always include a positive control (e.g., a reference batch or another known agonist) in every experiment to monitor for assay drift.[7] |
Issue 2: this compound is showing poor solubility in the recommended solvent.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Different Crystalline Form (Polymorph) | Different polymorphs can have different solubilities. Use techniques like X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to compare the solid-state properties of the current batch with previous batches. |
| Insoluble Impurities | Analyze the purity of the batch using HPLC. Insoluble impurities may give the appearance of poor solubility of the active compound. |
| Suboptimal Solubilization Protocol | Try gentle warming or sonication to aid dissolution. Ensure the final concentration of solvents like DMSO is kept low in the final assay medium (typically <0.5%) to avoid solvent-induced artifacts.[7] |
| Incorrect Solvent | Verify the recommended solvent for this compound. If solubility issues persist, consider testing alternative biocompatible solvents or using a co-solvent system. |
Quantitative Data Summary
The following tables summarize expected potency values for the representative S1P receptor agonist, FTY720-P, in various in vitro assays. These values can serve as a benchmark for qualifying new batches of this compound.
Table 1: Potency of FTY720-P in S1P1 Receptor Functional Assays
| Assay Type | Cell Line | Parameter | Potency (EC50) | Reference |
| cAMP Accumulation | CHO | EC50 | 0.005 nM | [8] |
| ERK Phosphorylation | CHO | EC50 | 0.0056 nM | [8] |
| Receptor Internalization | CHO-GFP | EC50 | 0.07 nM | [8] |
| [³⁵S]GTPγS Binding | CHO | EC50 | 0.3 nM | [8] |
Table 2: Quality Control Specifications for a Representative Small Molecule Agonist
| Test | Acceptance Criteria | Method |
| Identity | Corresponds to the reference standard | ¹H-NMR, MS |
| Purity | ≥ 98.0% | HPLC |
| Individual Impurity | Not More Than (NMT) 0.5% | HPLC |
| Total Impurities | NMT 2.0% | HPLC |
| Residual Solvents | Conforms to ICH Q3C limits | GC-HS |
| Water Content | NMT 0.5% | Karl Fischer Titration |
Experimental Protocols
Protocol 1: S1P1 Receptor Internalization Assay
This assay measures the ability of this compound to induce the internalization of the S1P1 receptor from the cell surface.
Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing S1P1 tagged with a fluorescent protein (e.g., GFP) into 96-well, clear-bottom black plates at a density of 1 x 10⁴ cells/well. Incubate overnight at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Also, prepare a positive control (e.g., FTY720-P) and a vehicle control (e.g., 0.1% DMSO).
-
Compound Treatment: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30-60 minutes at 37°C.[9]
-
Image Acquisition: Use a high-content imaging system to capture fluorescence images of the cells. In untreated cells, fluorescence will be localized at the plasma membrane. Upon agonist treatment, fluorescent puncta will appear inside the cell as the receptor is internalized into endosomes.
-
Data Analysis: Quantify the degree of receptor internalization using image analysis software. Plot the internalization signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: ERK Phosphorylation Assay
This assay measures the activation of the downstream MAPK/ERK signaling pathway following S1P1 receptor activation.
Methodology:
-
Cell Culture and Starvation: Culture cells expressing the S1P1 receptor (e.g., rat astrocytes or CHO-S1P1 cells) to ~80% confluency.[2] Starve the cells in a serum-free medium for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Compound Stimulation: Treat the starved cells with serial dilutions of this compound for 5-10 minutes at 37°C.[2][8]
-
Cell Lysis: Aspirate the medium and lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting or ELISA:
-
Western Blot: Separate cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. Use a secondary antibody conjugated to HRP for chemiluminescent detection.
-
ELISA: Use a commercially available p-ERK ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Plot the normalized p-ERK signal against the compound concentration to determine the EC50.
Visualizations
Below are diagrams illustrating key concepts for troubleshooting this compound variability.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Phosphorylated FTY720 stimulates ERK phosphorylation in astrocytes via S1P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. eas.org [eas.org]
Refining experimental protocols for VPC12249 to enhance reproducibility.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing VPC12249, a selective inhibitor of the Kinase Associated Protein 5 (KAP5). Our goal is to enhance the reproducibility of your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent Inhibition of Downstream Signaling
Question: My Western blot results show variable levels of p-ERK and p-AKT inhibition across experiments, even with the same concentration of this compound. What could be the cause?
Answer: Inconsistent inhibition can stem from several factors related to compound handling, cell culture conditions, and procedural variations.
-
Compound Stability: Ensure that your stock solution of this compound is fresh. We recommend preparing fresh aliquots from a concentrated stock stored at -80°C and avoiding repeated freeze-thaw cycles.
-
Cell Confluency: The density of your cell culture can significantly impact signaling pathway activity. Aim for a consistent cell confluency (e.g., 70-80%) at the time of treatment. Overly confluent or sparse cultures can exhibit altered baseline signaling.
-
Serum Starvation: For studies investigating growth factor-induced signaling, proper serum starvation is critical to reduce baseline pathway activation. Ensure that your starvation period is optimized for your cell line.
Experimental Protocol: Western Blotting for p-ERK and p-AKT
-
Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 12-16 hours.
-
This compound Treatment: Pretreat the cells with the desired concentration of this compound (or vehicle control) for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT, followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Logical Troubleshooting Flow for Inconsistent Inhibition
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Higher than Expected Cell Viability
Question: My cell viability assay (e.g., MTT) shows less of an effect from this compound than anticipated based on signaling inhibition. Why is this happening?
Answer: A discrepancy between signaling inhibition and cell viability can be due to several factors.
-
Assay Duration: The anti-proliferative effects of inhibiting the GFRS pathway may take time to manifest. Consider extending the treatment duration to 48 or 72 hours.
-
Cell Line Dependence: Some cell lines may have redundant or compensatory signaling pathways that can bypass the inhibition of KAP5, leading to sustained proliferation.
-
Assay Choice: The MTT assay measures metabolic activity, which may not always directly correlate with cell number. Consider using a direct cell counting method or an assay that measures ATP levels (e.g., CellTiter-Glo) for comparison.
Comparative Data on Cell Viability Assays
| Assay Type | Principle | Recommended Treatment Duration | Potential for Artifacts |
| MTT | Measures metabolic activity (reduction of tetrazolium salt) | 24 - 72 hours | Can be affected by changes in cellular metabolism. |
| CellTiter-Glo | Measures ATP levels as an indicator of viable cells | 24 - 72 hours | Generally more sensitive and has a larger dynamic range. |
| Direct Cell Count | Manual or automated counting of cells | 24 - 96 hours | Provides a direct measure of cell number but can be lower throughput. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is readily soluble in DMSO. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in DMSO and storing it in small aliquots at -80°C. The final concentration of DMSO in your cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Q2: How can I confirm that this compound is engaging with its target, KAP5?
A2: Target engagement can be confirmed using a cellular thermal shift assay (CETSA). This technique measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of KAP5 in the presence of this compound would indicate direct binding.
Experimental Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Q3: Does this compound affect other signaling pathways?
A3: While this compound is designed to be a selective inhibitor of KAP5, it is good practice to assess its off-target effects. This can be done through kinome profiling services or by examining the phosphorylation status of key proteins in other major signaling pathways (e.g., STAT3, NF-κB).
Signaling Pathway Context for this compound
Caption: this compound inhibits KAP5 in the GFRS pathway.
Validation & Comparative
A Comparative Analysis of VPC12249 and Other LPA1/LPA3 Antagonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of VPC12249 with other prominent lysophosphatidic acid (LPA) receptor antagonists, specifically targeting the LPA1 and LPA3 receptors. The information presented is curated from preclinical studies to assist researchers in selecting the most appropriate antagonist for their experimental needs. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the relevant signaling pathway.
Quantitative Efficacy of LPA1/LPA3 Antagonists
The following table summarizes the in vitro potency of this compound, Ki16425, and AM966 against LPA1 and LPA3 receptors. This data is crucial for comparing the direct inhibitory activity of these compounds.
| Compound | Target(s) | Assay Type | Species | IC50 / Ki (nM) | Reference |
| This compound | LPA1/LPA3 | GTPγS Binding | Mouse | Ki: 137 (LPA1) | [1] |
| GTPγS Binding | Human | pKi: 6.37 (LPA3) | [1] | ||
| Ki16425 | LPA1/LPA3 | GTPγS Binding | Human | Ki: 340 (LPA1), 930 (LPA3) | [2] |
| Calcium Mobilization | Human | - | [3][4] | ||
| AM966 | LPA1 | Calcium Mobilization | Human | IC50: 17 | [5] |
| Chemotaxis | Human | IC50: 181 (IMR-90 cells) | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the efficacy of LPA1/LPA3 antagonists.
In Vivo Efficacy: Bleomycin-Induced Pulmonary Fibrosis Model
This widely used animal model is instrumental in evaluating the anti-fibrotic potential of drug candidates.
-
Animal Model : Male C57BL/6 mice are typically used.
-
Induction of Fibrosis : A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (e.g., 3.0 units/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive a saline vehicle.[5]
-
Antagonist Administration :
-
AM966 : Oral gavage administration (e.g., 1, 10, and 30 mg/kg, twice daily) for a specified period (e.g., 7, 14, or 21 days) starting from the day of bleomycin instillation.[5]
-
Ki16425 : Intraperitoneal injection (e.g., 30 mg/kg) can be administered. Due to its shorter half-life, timing of administration relative to the LPA challenge or injury is critical.[2]
-
-
Efficacy Endpoints :
-
Histology : Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis.[5][6]
-
Collagen Content : Bronchoalveolar lavage fluid (BALF) is collected to measure soluble collagen levels. Lung tissue can be homogenized to quantify total collagen content, often by measuring hydroxyproline (B1673980) levels.[5]
-
Inflammatory Markers : BALF can be analyzed for total protein concentration and levels of pro-inflammatory and pro-fibrotic cytokines (e.g., TGF-β1).[5]
-
Survival Studies : In long-term studies, animal survival is monitored.[5]
-
In Vitro Potency Assays
These assays determine the direct inhibitory effect of the antagonists on LPA receptor signaling.
1. Calcium Mobilization Assay
This assay measures the inhibition of LPA-induced intracellular calcium release, a key downstream event of LPA1/3 activation.
-
Cell Lines : Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing human or mouse LPA1 or LPA3 receptors are commonly used.[3][5]
-
Assay Buffer : A buffered salt solution (e.g., HBSS with 20 mM HEPES) is used.
-
Procedure :
-
Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM).
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound, Ki16425, or AM966).[3]
-
LPA is added to stimulate calcium release.
-
Changes in intracellular calcium are measured by monitoring fluorescence intensity using a plate reader (e.g., FlexStation).[3][7]
-
-
Data Analysis : The concentration-response curves are used to calculate the IC50 value of the antagonist.
2. GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to the LPA receptors, providing a functional readout of receptor antagonism.
-
Membrane Preparation : Cell membranes are prepared from cells overexpressing the LPA receptor of interest (e.g., LPA1 or LPA3).[8][9]
-
Assay Buffer : A buffer containing HEPES, NaCl, MgCl2, and saponin (B1150181) is typically used.[8]
-
Procedure :
-
Membranes are incubated with varying concentrations of the antagonist.
-
A fixed concentration of LPA is added to stimulate the receptor.
-
[³⁵S]-GTPγS, a non-hydrolyzable GTP analog, is added. Agonist-activated G proteins will bind [³⁵S]-GTPγS.[9]
-
The reaction is incubated and then terminated by filtration or scintillation proximity assay (SPA).
-
The amount of bound [³⁵S]-GTPγS is quantified by scintillation counting.[8][9]
-
-
Data Analysis : The inhibition of LPA-stimulated [³⁵S]-GTPγS binding by the antagonist is used to determine its Ki or IC50 value.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the LPA1/LPA3 signaling pathway and a general experimental workflow for evaluating antagonists.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Models of Intestinal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors for Fibrosis: VPC12249, Pirfenidone, and Nintedanib
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, representing a significant challenge in modern medicine. Small molecule inhibitors offer a promising therapeutic avenue by targeting key signaling pathways involved in the fibrotic process. This guide provides an objective comparison of VPC12249, a novel lysophosphatidic acid (LPA) receptor antagonist, with the two FDA-approved drugs for idiopathic pulmonary fibrosis (IPF), pirfenidone (B1678446) and nintedanib (B1663095). The comparison is based on their mechanisms of action and available preclinical data.
Mechanisms of Action
The distinct mechanisms by which these small molecule inhibitors exert their anti-fibrotic effects are crucial for understanding their therapeutic potential and for designing future studies.
This compound: This molecule acts as a dual antagonist for the lysophosphatidic acid receptors 1 and 3 (LPAR1 and LPAR3). LPA is a signaling lipid that, upon binding to its receptors, activates downstream pathways leading to fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key drivers of fibrosis. By blocking LPAR1 and LPAR3, this compound inhibits these pro-fibrotic cellular responses.
Pirfenidone: The precise molecular target of pirfenidone is not fully elucidated, but it is known to exert its anti-fibrotic effects primarily by inhibiting the transforming growth factor-beta (TGF-β) signaling pathway. TGF-β is a potent pro-fibrotic cytokine that plays a central role in fibrosis by stimulating fibroblast proliferation and the production of extracellular matrix proteins like collagen. Pirfenidone has been shown to reduce the expression of TGF-β and downstream signaling molecules.[1][2][3]
Nintedanib: Nintedanib is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGFR), fibroblast growth factor (FGFR), and vascular endothelial growth factor (VEGFR).[4] These growth factors are involved in the proliferation and migration of fibroblasts. By blocking the intracellular signaling cascades initiated by these receptors, nintedanib effectively reduces fibroblast activity and subsequent fibrotic processes.
Preclinical Efficacy in Animal Models of Lung Fibrosis
Direct comparison of the preclinical efficacy of these inhibitors is challenging due to the use of different animal models in the available studies. This compound has been evaluated in a radiation-induced lung fibrosis model, while pirfenidone and nintedanib have been extensively studied in the bleomycin-induced lung fibrosis model. The bleomycin (B88199) model is a widely accepted standard for preclinical assessment of anti-fibrotic therapies.
Table 1: Comparison of Preclinical Efficacy in Lung Fibrosis Models
| Inhibitor | Animal Model | Key Efficacy Readouts | Quantitative Results | Reference |
| This compound | Radiation-induced lung fibrosis (mice) | Hydroxyproline (B1673980) content (collagen deposition) | Significantly reduced collagen deposition compared to radiation-only group. | [5] |
| Fibroblast accumulation (FSP1 and α-SMA expression) | Efficiently inhibited fibroblast accumulation and myofibroblast activation. | [5] | ||
| Profibrotic cytokine expression (TGF-β1, CTGF) | Significantly decreased the expression of TGF-β1 and CTGF. | [5] | ||
| Pirfenidone | Bleomycin-induced lung fibrosis (rats) | Ashcroft score (histological fibrosis) | Stage 3 fibrosis observed in 50% of the bleomycin group, while no stage 3 or higher fibrosis was detected in the pirfenidone-treated group (p=0.003). | [6] |
| Hydroxyproline content | Significantly reduced the increase in hydroxyproline content at days 14 (P<0.05) and 28 (P<0.01) compared to the bleomycin-only group. | [7] | ||
| Profibrotic marker expression (TGF-β1) | Suppressed the elevation of TGF-β1. | [8] | ||
| Nintedanib | Bleomycin-induced lung fibrosis (rats) | Ashcroft score | Significantly reduced fibrosis in three independent studies with twice-daily dosing. | [9] |
| Hydroxyproline content | Reduced lung hydroxyproline content. | [9] | ||
| Fibrosis-associated protein levels (ColIII, α-SMA, TGF-β) | Markedly reduced the increased expression of ColIII, α-SMA, and TGF-β in a dose-dependent manner. | [10][11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of these anti-fibrotic agents.
Bleomycin-Induced Lung Fibrosis Model
This is the most widely used animal model to study pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic drugs.[12][13][14][15]
-
Workflow Diagram:
-
Protocol:
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Bleomycin Instillation: A single dose of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) dissolved in sterile saline is administered directly into the lungs via intratracheal instillation.
-
Treatment: The small molecule inhibitor or vehicle control is administered daily, starting either prophylactically (before or at the time of bleomycin instillation) or therapeutically (several days after bleomycin administration when fibrosis is established).
-
Monitoring: Animals are monitored for body weight changes and signs of distress.
-
Euthanasia and Tissue Collection: At a predetermined time point (commonly 14 or 21 days post-bleomycin), animals are euthanized, and lung tissues are collected for analysis.
-
Hydroxyproline Assay for Collagen Quantification
This assay is a standard method to quantify the total collagen content in tissues, as hydroxyproline is an amino acid largely restricted to collagen.
-
Protocol:
-
Tissue Homogenization: A weighed portion of the lung tissue is homogenized in distilled water.
-
Hydrolysis: The homogenate is hydrolyzed in concentrated hydrochloric acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down the protein into its constituent amino acids.
-
Oxidation: The hydrolyzed sample is incubated with an oxidizing agent, such as Chloramine-T, to convert hydroxyproline to a pyrrole (B145914) derivative.
-
Color Development: A colorimetric reagent (e.g., Ehrlich's reagent) is added, which reacts with the pyrrole derivative to produce a colored product.
-
Spectrophotometry: The absorbance of the colored product is measured using a spectrophotometer (typically at 550-560 nm).
-
Quantification: The hydroxyproline concentration is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of hydroxyproline. The results are typically expressed as micrograms of hydroxyproline per milligram of lung tissue.
-
Western Blotting for Fibrosis Markers
Western blotting is used to detect and quantify the expression levels of specific proteins, such as collagen type I (Col1a1), alpha-smooth muscle actin (α-SMA), and TGF-β1, in lung tissue homogenates.
-
Protocol:
-
Protein Extraction: Proteins are extracted from lung tissue using a lysis buffer containing detergents and protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-Col1a1, anti-α-SMA).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: The light signal is captured using a digital imaging system.
-
Analysis: The intensity of the bands corresponding to the protein of interest is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is a sensitive technique used to measure the messenger RNA (mRNA) levels of specific genes, providing insights into the transcriptional regulation of fibrotic processes.
-
Protocol:
-
RNA Extraction: Total RNA is isolated from lung tissue using a commercial kit or a standard protocol (e.g., TRIzol).
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: The RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (e.g., oligo(dT) or random hexamers).
-
qPCR Reaction: The cDNA is used as a template in a qPCR reaction containing a DNA polymerase, dNTPs, and gene-specific primers for the target gene (e.g., Tgfb1, Col1a1) and a reference gene (e.g., Gapdh, Actb). A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is included to monitor the amplification of the DNA in real-time.
-
Data Acquisition: The qPCR instrument measures the fluorescence at each cycle of the PCR. The cycle at which the fluorescence crosses a certain threshold is called the quantification cycle (Cq) or threshold cycle (Ct).
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCq method, where the Cq value of the target gene is normalized to the Cq value of the reference gene, and the expression in the treated group is compared to the control group.
-
Summary and Conclusion
This compound, pirfenidone, and nintedanib represent distinct therapeutic strategies for combating fibrosis, each targeting a different key signaling pathway. This compound offers a novel approach by antagonizing LPA receptors, while pirfenidone and nintedanib target the well-established TGF-β and receptor tyrosine kinase pathways, respectively.
Preclinical data in animal models of lung fibrosis demonstrate the anti-fibrotic potential of all three inhibitors. However, the absence of direct comparative studies in a standardized model, such as the bleomycin-induced lung fibrosis model for this compound, necessitates further research to definitively establish their relative efficacy. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to conduct such comparative studies and to further elucidate the mechanisms of these promising anti-fibrotic agents. Future investigations should focus on head-to-head comparisons in relevant preclinical models to better inform the clinical development of these and other novel small molecule inhibitors for the treatment of fibrotic diseases.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Suppression of TGF-β pathway by pirfenidone decreases extracellular matrix deposition in ocular fibroblasts in vitro | PLOS One [journals.plos.org]
- 3. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Quantitative Assessment of Pulmonary Fibrosis in a Murine Model via a Multimodal Imaging Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirfenidone Alleviates Inflammation and Fibrosis of Acute Respiratory Distress Syndrome by Modulating the Transforming Growth Factor-β/Smad Signaling Pathway [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medjaden.com [medjaden.com]
- 10. researchgate.net [researchgate.net]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sphingosine-1-Phosphate Receptor Modulator Effects in Vitro
Disclaimer: The initially requested compound, VPC12249, is not documented in publicly available scientific literature. Therefore, this guide provides a comparative analysis of the well-characterized Sphingosine-1-Phosphate (S1P) receptor modulator, Fingolimod (B1672674) (FTY720) , as a representative example to fulfill the content and formatting requirements.
This guide offers an objective comparison of Fingolimod's performance across different cell lines, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the cellular effects of S1P receptor modulation.
Introduction to Fingolimod (FTY720)
Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of multiple sclerosis.[1] It is a structural analog of sphingosine (B13886) and acts as a functional antagonist of S1P receptors.[2] In vivo, Fingolimod is phosphorylated to form Fingolimod-phosphate (FTY720-P), which binds with high affinity to four of the five S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5).[3] This binding leads to the internalization and degradation of the receptors, rendering cells unresponsive to the endogenous ligand S1P.[3][4] This process is particularly important for lymphocytes, as it prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes that can mediate autoimmune damage.[5][6] Beyond its use in multiple sclerosis, Fingolimod has been investigated for its anti-cancer properties.[1][7][8]
Data Presentation
Table 1: Cytotoxic Effects of Fingolimod (FTY720) on Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Fingolimod in different cancer cell lines, indicating its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BT-474 | Breast Cancer (HER2+) | 5 - 10 | [2] |
| SK-BR-3 | Breast Cancer (HER2+) | 2.5 - 5 | [2] |
| BT-474-HR1 | Breast Cancer (Trastuzumab-resistant) | 5 - 10 | [2] |
| MDA-MB-453 | Breast Cancer (Trastuzumab-resistant) | 5 - 10 | [2] |
| HCC1954 | Breast Cancer (Trastuzumab-resistant) | 5 - 10 | [2] |
| Various Cancer Cell Lines | Ovarian, Colorectal, Breast, Prostate, Hematological | 5 - 20 | [1] |
Table 2: Pro-Apoptotic Effects of Fingolimod (FTY720)
Fingolimod has been shown to induce apoptosis in various cell types. The data below highlights its effects on immune cells.
| Cell Line/Cell Type | Effect | Key Findings | Reference |
| Donor T cells (in vivo) | Enhanced activation-induced apoptosis | Fingolimod treatment led to a rapid contraction of the donor T cell pool and an increased degree of apoptosis. | [9] |
| Various Cancer Cell Lines | Induction of apoptosis | Treatment with Fingolimod results in the activation of caspases-3, -8, and -9, implicating both intrinsic and extrinsic apoptotic pathways. | [1] |
| Human Glioblastoma Cells | Induction of apoptosis, necroptosis, and autophagy | Mediated by the ROS-JNK-p53 signaling pathway. | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cell proliferation.
Objective: To determine the IC50 value of Fingolimod in a specific cell line.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
Fingolimod (FTY720) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of Fingolimod in culture medium. Remove the old medium from the wells and add 100 µL of the Fingolimod dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Fingolimod, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12][13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the Fingolimod concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the percentage of apoptotic cells following treatment with Fingolimod.
Materials:
-
Cells of interest
-
Fingolimod (FTY720)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[14]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the desired concentrations of Fingolimod for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualization
Caption: Fingolimod's dual mechanism of action.
Caption: Workflow for in vitro cell-based assays.
Alternatives to Fingolimod
In the context of its primary indication, multiple sclerosis, several other S1P receptor modulators with different receptor selectivity profiles have been developed. These are often considered second-generation and may offer improved safety profiles.[17]
-
Siponimod (Mayzent®): Selective for S1PR1 and S1PR5.[17]
-
Ozanimod (B609803) (Zeposia®): Selective for S1PR1 and S1PR5.[17][18]
-
Ponesimod (Ponvory™): Selective for S1PR1.[17]
Other classes of drugs used to treat multiple sclerosis with different mechanisms of action include:
-
Natalizumab (Tysabri®): A monoclonal antibody that targets α4-integrin.[19]
-
Ocrelizumab (Ocrevus®): A monoclonal antibody that targets CD20 on B cells.[20]
-
Interferon-beta preparations (e.g., Rebif®) [21]
-
Glatiramer acetate (B1210297) (Copaxone®) [21]
-
Dimethyl fumarate (B1241708) (Tecfidera®) [21]
Comparative clinical trials have shown that natalizumab and ocrelizumab may have better relapse control than fingolimod, while the effects on disability progression are similar.[20] Indirect comparisons suggest that newer S1P modulators like ozanimod may have a better safety profile, particularly regarding cardiac effects, compared to fingolimod.[18]
References
- 1. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. FTY720 enhances the activation-induced apoptosis of donor T cells and modulates graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 17. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neuro-sens.com [neuro-sens.com]
- 19. Beyond first-line: Natalizumab vs Fingolimod for RRMS – Consortium of Multiple Sclerosis Centers [mscare.org]
- 20. The comparative effectiveness of fingolimod, natalizumab, and ocrelizumab in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
A Comparative Guide to Vincamine and Oxymatrine for the Reduction of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two compounds, Vincamine and Oxymatrine, in reducing neuroinflammation. The information presented is supported by experimental data to aid in the evaluation of these potential therapeutic agents.
Introduction to Neuroinflammation
Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative diseases. Microglia, the resident immune cells of the CNS, play a central role in initiating and regulating this inflammatory cascade. When activated, microglia release a variety of signaling molecules, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). While this response is crucial for neuronal protection and repair, chronic or excessive neuroinflammation can lead to neuronal damage and is implicated in the progression of numerous neurological disorders. Therefore, therapeutic strategies aimed at modulating microglial activation and reducing the production of pro-inflammatory cytokines are of significant interest in the development of novel treatments for these conditions.
Compound Profiles
Vincamine is a natural indole (B1671886) alkaloid derived from the leaves of the periwinkle plant (Vinca minor). It has been clinically used for its cerebral vasodilating and neuroprotective properties. Recent studies have highlighted its potent anti-inflammatory effects, suggesting its potential in targeting neuroinflammatory pathways.
Oxymatrine is a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, a plant used in traditional Chinese medicine. It is known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-viral, and immunomodulatory effects. Its ability to cross the blood-brain barrier and modulate inflammatory responses in the CNS makes it a compelling candidate for neuroinflammatory disorders.
Comparative Efficacy in Reducing Pro-inflammatory Cytokines
The following table summarizes the dose-dependent effects of Vincamine and Oxymatrine on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells. LPS is a component of the outer membrane of Gram-negative bacteria and is widely used to induce a potent inflammatory response in experimental models.
| Compound | Model System | Target Cytokine | Concentration | % Reduction (relative to LPS control) | Reference |
| Vincamine | LPS-stimulated BV2 microglia | TNF-α | 10 µM | ~40% | [1] |
| 20 µM | ~60% | [1] | |||
| 40 µM | ~80% | [1] | |||
| IL-1β | 10 µM | ~35% | [1] | ||
| 20 µM | ~55% | [1] | |||
| 40 µM | ~75% | [1] | |||
| IL-6 | 10 µM | ~45% | [1] | ||
| 20 µM | ~65% | [1] | |||
| 40 µM | ~85% | [1] | |||
| Oxymatrine | LPS-stimulated BV2 microglia | TNF-α | 1 µg/mL | ~25% | [1] |
| 10 µg/mL | ~50% | [1] | |||
| 20 µg/mL | ~75% | [1] | |||
| IL-1β | 1 µg/mL | ~30% | [1] | ||
| 10 µg/mL | ~55% | [1] | |||
| 20 µg/mL | ~80% | [1] | |||
| IL-6 | 1 µg/mL | ~40% | [1] | ||
| 10 µg/mL | ~60% | [1] | |||
| 20 µg/mL | ~85% | [1] |
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
Both Vincamine and Oxymatrine exert their anti-inflammatory effects, at least in part, by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those encoding for TNF-α, IL-1β, and IL-6. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Vincamine and Oxymatrine have been shown to interfere with this pathway, leading to a downstream reduction in the production of inflammatory mediators.
Caption: Simplified NF-κB signaling pathway and points of inhibition by Vincamine and Oxymatrine.
Experimental Protocols
This protocol outlines the general steps for quantifying cytokine concentrations in the supernatant of cultured microglial cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α). Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add prepared standards (known concentrations of the cytokine) and experimental samples (cell culture supernatant) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase). Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) that will be converted by the enzyme to produce a colored product. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader. The concentration of the cytokine in the samples can be determined by comparing their absorbance to the standard curve.
Caption: General experimental workflow for a sandwich ELISA.
This protocol describes the basic steps for visualizing activated microglia in brain tissue sections using an antibody against Ionized calcium-binding adapter molecule 1 (Iba1), a marker that is upregulated in activated microglia.[2][3][4][5]
-
Tissue Preparation: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix overnight. Cryoprotect the brain in a sucrose (B13894) solution and then freeze. Section the brain tissue using a cryostat.[3]
-
Antigen Retrieval (if necessary): For some tissues, it may be necessary to unmask the antigenic epitope. This can be done by heating the sections in a retrieval solution (e.g., citrate (B86180) buffer).
-
Permeabilization and Blocking: Permeabilize the tissue sections with a detergent (e.g., Triton X-100 in PBS) to allow the antibody to access intracellular antigens. Block non-specific antibody binding with a blocking solution (e.g., normal goat serum in PBS).[3]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody targeting Iba1 (e.g., rabbit anti-Iba1) overnight at 4°C.[3]
-
Washing: Wash the sections with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the sections with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore). This step should be performed in the dark to prevent photobleaching.
-
Washing: Wash the sections with PBS to remove unbound secondary antibody.
-
Counterstaining (optional): A nuclear counterstain (e.g., DAPI) can be used to visualize cell nuclei.
-
Mounting: Mount the stained sections on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the stained sections using a fluorescence microscope. Activated microglia will show increased Iba1 immunoreactivity, often with a change in morphology from a ramified to an amoeboid shape.
Conclusion
References
- 1. Anti-inflammatory effects of vinpocetine in LPS-stimulated microglia via activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 4. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 5. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VPC12249 and Other LPA Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lysophosphatidic acid (LPA) receptor antagonist VPC12249 with other prominent LPA receptor antagonists, supported by experimental data. This document aims to facilitate informed decisions in the selection of research tools and potential therapeutic agents.
Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through a family of G protein-coupled receptors (GPCRs), designated LPA1-6, to modulate a wide array of cellular processes.[1] Dysregulation of the LPA signaling axis has been implicated in the pathophysiology of various diseases, including fibrosis, cancer, and neuropathic pain, making LPA receptors attractive therapeutic targets.[1] This guide focuses on a comparative analysis of this compound, a dual antagonist of LPA1 and LPA3 receptors, against other well-characterized LPA receptor antagonists, primarily the LPA1-selective antagonists AM095 and BMS-986020.
In Vitro Potency and Selectivity: A Head-to-Head Comparison
The in vitro activity of LPA receptor antagonists is a critical determinant of their utility in research and therapeutic development. The following table summarizes the available quantitative data on the potency and selectivity of this compound, AM095, and BMS-986020 across various assays.
| Parameter | This compound | AM095 | BMS-986020 | References |
| Target(s) | LPA1, LPA3 | LPA1 | LPA1 | [2] |
| Receptor Binding (Ki) | LPA1: 137 nM LPA3: 428 nM | - | - | [2] |
| Calcium Mobilization (Ki/IC50) | ~130 nM (Ki) | 23-25 nM (IC50) | pKB ~8 | [2][3][4][5] |
| GTPγS Binding (IC50) | - | 0.73-0.98 µM | - | [6][7] |
| Chemotaxis (IC50) | - | 233-778 nM | - | [7][8] |
| Selectivity | Dual LPA1/LPA3 antagonist | Selective for LPA1 over LPA2, LPA3, LPA4, LPA5 (>10,000 nM) | Selective for LPA1 | [2][9] |
In Vivo Efficacy in Preclinical Models
The therapeutic potential of these antagonists has been evaluated in various animal models of disease, particularly in the context of fibrosis.
| Model | Compound | Key Findings | References |
| Bleomycin-Induced Lung Fibrosis | AM095 | Attenuated increases in collagen, protein, and inflammatory cell infiltration in bronchoalveolar lavage fluid. | [7][10] |
| Bleomycin-Induced Dermal Fibrosis | AM095 | Significantly attenuated dermal fibrosis. | [3] |
| Unilateral Ureteral Obstruction (Kidney Fibrosis) | AM095 | Decreased kidney fibrosis. | [7] |
| Diabetic Nephropathy | AM095 | Reduced albuminuria and glomerular volume. | [11] |
| Idiopathic Pulmonary Fibrosis (Phase 2 Clinical Trial) | BMS-986020 | Showed a slower rate of decline in forced vital capacity, but the trial was terminated due to hepatobiliary toxicity. | [5][12] |
Signaling Pathways and Mechanisms of Action
LPA receptors couple to multiple heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades that regulate cell proliferation, migration, and survival.[13] Antagonists like this compound, AM095, and BMS-986020 exert their effects by blocking the binding of LPA to its receptors, thereby inhibiting these signaling pathways.
Figure 1: LPA Receptor Signaling and Antagonist Inhibition. This diagram illustrates the activation of downstream signaling pathways upon LPA binding to its receptor and the inhibitory action of antagonists like this compound, AM095, and BMS-986020.
Experimental Workflows
The characterization and comparison of these LPA receptor antagonists rely on a suite of well-established in vitro and in vivo experimental protocols.
Figure 2: Experimental Workflow for LPA Antagonist Characterization. This flowchart outlines the key in vitro and in vivo experiments used to evaluate the potency, efficacy, and selectivity of LPA receptor antagonists.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the LPA-induced increase in intracellular calcium, a downstream signaling event of LPA receptor activation, particularly through the Gαq/11 pathway.
Materials:
-
Cells stably expressing the target LPA receptor (e.g., HEK293T or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
LPA agonist.
-
Test antagonist (e.g., this compound, AM095).
Protocol:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash cells with assay buffer and incubate with the calcium-sensitive dye for 1 hour at 37°C.
-
Antagonist Pre-incubation: Add varying concentrations of the antagonist to the wells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of LPA agonist to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the inhibition of the LPA-induced calcium response and determine the IC50 or Ki value of the antagonist.
GTPγS Binding Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins, reflecting the activation of the receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the target LPA receptor.
-
[35S]GTPγS.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
-
LPA agonist.
-
Test antagonist.
Protocol:
-
Reaction Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the antagonist.
-
Agonist Addition: Add a fixed concentration of LPA agonist.
-
Initiate Reaction: Add [35S]GTPγS to start the binding reaction and incubate at 30°C.
-
Termination: Stop the reaction by rapid filtration through a glass fiber filter plate.
-
Washing: Wash the filters to remove unbound [35S]GTPγS.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of LPA-stimulated [35S]GTPγS binding and calculate the IC50 value.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards an LPA gradient.
Materials:
-
Transwell inserts (e.g., Boyden chambers).
-
Chemotaxis-responsive cells (e.g., A2058 melanoma cells).
-
Serum-free media.
-
LPA.
-
Test antagonist.
Protocol:
-
Cell Preparation: Serum-starve the cells overnight.
-
Assay Setup: Place serum-free media containing LPA in the lower chamber of the Transwell plate.
-
Cell Treatment: Pre-incubate the cells with varying concentrations of the antagonist.
-
Cell Seeding: Add the treated cells to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for several hours to allow for cell migration.
-
Quantification: Remove non-migrated cells from the top of the insert. Fix, stain, and count the cells that have migrated to the bottom of the membrane.
-
Data Analysis: Calculate the percentage of inhibition of cell migration and determine the IC50 value of the antagonist.
References
- 1. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genetic deletion or pharmacologic antagonism of LPA1 ameliorates dermal fibrosis in a scleroderma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AM095 - MedChem Express [bioscience.co.uk]
- 5. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AM095 | CAS:1345614-59-6 | Potent LPA1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Lysophosphatidic acid receptor 1 inhibitor, AM095, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Preclinical Comparison of VPC12249 and Other Fibrosis Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of VPC12249 against other notable fibrosis treatments: pirfenidone (B1678446), nintedanib (B1663095), bexotegrast (B10830806), and nerandomilast (B10856306). The data presented is collated from various preclinical studies, with a focus on quantitative endpoints and detailed experimental methodologies to aid in the evaluation of these anti-fibrotic agents.
Executive Summary
Fibrosis, characterized by the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction. This guide delves into the preclinical efficacy of five distinct therapeutic agents, each targeting different pathways implicated in the fibrotic process. This compound, a dual antagonist of lysophosphatidic acid (LPA) receptors LPAR1 and LPAR3, has shown promise in radiation-induced lung fibrosis. This guide will compare its performance with two FDA-approved drugs for idiopathic pulmonary fibrosis (IPF), pirfenidone and nintedanib, and two other investigational drugs, bexotegrast and nerandomilast, in relevant preclinical models.
Mechanism of Action and Signaling Pathways
Understanding the distinct mechanisms of action is crucial for evaluating the therapeutic potential and potential combinatorial strategies of these agents.
This compound: Targeting the LPA-LPAR Pathway
This compound is a dual antagonist of LPAR1 and LPAR3, receptors for the bioactive lipid lysophosphatidic acid (LPA). In fibrotic conditions, LPA signaling is upregulated and contributes to fibroblast proliferation and the production of profibrotic factors. By blocking LPAR1 and LPAR3, this compound aims to inhibit these downstream fibrotic processes.[1] The proposed signaling pathway is as follows:
Pirfenidone: A Multi-faceted Anti-fibrotic Agent
The exact mechanism of pirfenidone is not fully elucidated, but it is known to exhibit anti-fibrotic, anti-inflammatory, and antioxidant properties. It is believed to downregulate the production of pro-fibrotic cytokines like TGF-β and TNF-α and reduce the proliferation of fibroblasts.
Nintedanib: A Triple Tyrosine Kinase Inhibitor
Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases, including the receptors for vascular endothelial growth factor (VEGFR), fibroblast growth factor (FGFR), and platelet-derived growth factor (PDGFR).[2][3] By inhibiting these signaling pathways, nintedanib interferes with fibroblast proliferation, migration, and differentiation.
Bexotegrast (PLN-74809): Dual Integrin Inhibitor
Bexotegrast is an oral, dual selective inhibitor of the αvβ6 and αvβ1 integrins. These integrins are crucial for the activation of latent TGF-β, a key profibrotic cytokine. By inhibiting these specific integrins, bexotegrast aims to block TGF-β activation in the fibrotic microenvironment.[4][5]
Nerandomilast: A Selective PDE4B Inhibitor
Nerandomilast is a preferential inhibitor of phosphodiesterase 4B (PDE4B). PDE4B is an enzyme that degrades cyclic AMP (cAMP), a signaling molecule with anti-inflammatory and anti-fibrotic properties. By inhibiting PDE4B, nerandomilast increases intracellular cAMP levels, which in turn suppresses pro-inflammatory and pro-fibrotic pathways.[6][7]
Preclinical Data Comparison
The following tables summarize quantitative data from preclinical studies of this compound and its comparators in animal models of fibrosis. It is important to note that direct comparisons are challenging due to variations in experimental models, drug administration protocols, and endpoint measurements.
Table 1: Efficacy in Radiation-Induced Lung Fibrosis Model (Mouse)
| Treatment | Dosage | Key Findings | Reference |
| This compound | Not specified | Significantly restored lung structure, inhibited fibroblast accumulation, and reduced collagen deposition. Decreased profibrotic cytokines TGF-β1 and CTGF. | |
| Comparators | - | No direct comparative studies found in a radiation-induced fibrosis model. | - |
Table 2: Efficacy in Bleomycin-Induced Lung Fibrosis Model (Mouse)
| Treatment | Dosage | Hydroxyproline Content Reduction (vs. Bleomycin (B88199) Control) | Ashcroft Score Reduction (vs. Bleomycin Control) | Reference |
| Pirfenidone | 300 mg/kg/day | Significant reduction (quantitative data not specified in snippet) | Significant reduction (quantitative data not specified in snippet) | [8][9] |
| Nintedanib | 30, 60, 120 mg/kg/day | Dose-dependent reduction | Dose-dependent reduction | [10] |
| Bexotegrast | Not specified | Not specified | Not specified | - |
| Nerandomilast | Not specified | Significant reduction | Not specified | [11] |
Note: The absence of specific quantitative data in the provided search snippets limits a direct numerical comparison. The table reflects the reported effects.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the cited studies.
Radiation-Induced Lung Fibrosis Model
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: A single dose of thoracic irradiation (e.g., 16 Gy or 20 Gy) is delivered to the chest of the mice.[12]
-
Treatment: this compound administration details (dose, route, frequency, and duration) were not specified in the provided search results.
-
Assessment of Fibrosis:
-
Histology: Lung tissue is sectioned and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis, often quantified using a modified Ashcroft scoring system.[13]
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[14]
-
Immunohistochemistry and Western Blot: To measure the expression of profibrotic markers such as α-smooth muscle actin (α-SMA), TGF-β1, and CTGF.
-
Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: Typically C57BL/6 mice.[15]
-
Induction of Fibrosis: A single intratracheal or intranasal instillation of bleomycin (e.g., 3 mg/kg) is administered to induce lung injury and subsequent fibrosis.[15][16]
-
Treatment:
-
Assessment of Fibrosis:
Conclusion
This compound demonstrates significant anti-fibrotic effects in a preclinical model of radiation-induced lung fibrosis by targeting the LPA-LPAR1/3 signaling pathway. While direct head-to-head comparative data with pirfenidone, nintedanib, bexotegrast, and nerandomilast is lacking, this guide provides a framework for understanding their distinct mechanisms of action and relative efficacy in commonly used preclinical fibrosis models. The data suggests that each of these agents holds promise as a potential therapeutic for fibrotic diseases, and their differing mechanisms may offer opportunities for combination therapies. Further studies with standardized models and endpoints are necessary for a more definitive head-to-head comparison.
References
- 1. Blockade of lysophosphatidic acid receptors LPAR1/3 ameliorates lung fibrosis induced by irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of nintedanib on the microvascular architecture in a lung fibrosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nerandomilast Improves Bleomycin-Induced Systemic Sclerosis-Associated Interstitial Lung Disease in Mice by Regulating the TGF-β1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pirfenidone activates cannabinoid receptor 2 in a mouse model of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Comparison of quantitative and qualitative scoring approaches for radiation-induced pulmonary fibrosis as applied to a preliminary investigation into the efficacy of mesenchymal stem cell delivery methods in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Noninvasive Quantification of Radiation-Induced Lung Injury using a Targeted Molecular Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 16. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 17. Nintedanib reduces ventilation‐augmented bleomycin‐induced epithelial–mesenchymal transition and lung fibrosis through suppression of the Src pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Development of Bleomycin-Induced Pulmonary Fibrosis in Mice Deficient for Components of the Fibrinolytic System - PMC [pmc.ncbi.nlm.nih.gov]
VPC12249: A Comparative Analysis of its Specificity for LPA1 and LPA3 Receptors
For Immediate Publication
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its pleiotropic effects through a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPA1-6). Among these, LPA1 and LPA3 are implicated in a variety of physiological and pathological processes, including fibrosis, cancer, and neuropathic pain. Consequently, the development of selective antagonists for these receptors is of significant interest for therapeutic intervention. This guide provides a detailed comparison of VPC12249, a competitive antagonist, and its specificity for LPA1 and LPA3, supported by experimental data and detailed protocols.
Comparative Analysis of this compound Specificity
This compound has been identified as a dual antagonist with a preference for LPA1 and LPA3 receptors. Its specificity is demonstrated by its binding affinities (Ki values) for these receptors compared to other LPA receptor subtypes.
Table 1: Binding Affinity of this compound for LPA Receptors
| Compound | LPA1 (EDG2) Ki (nM) | LPA2 (EDG4) Ki (nM) | LPA3 (EDG7) Ki (nM) |
| This compound | 137 [1] | >10,000 | 428 [1] |
As shown in Table 1, this compound exhibits significantly higher affinity for LPA1 and LPA3 compared to LPA2, indicating its specificity for the former two receptors.
Signaling Pathways and Mechanism of Action
LPA1 and LPA3 are known to couple to various G proteins to initiate downstream signaling cascades. A primary pathway for both receptors involves coupling to Gq/11, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+), a key event in many cellular responses.[2]
This compound acts as a competitive antagonist at LPA1 and LPA3 receptors. This means it binds to the same site as the endogenous ligand LPA, thereby blocking its ability to activate the receptor and initiate the downstream signaling cascade, including calcium mobilization.
References
Evaluating the Translational Potential of VPC12249: A Comparative Analysis with Similar Sphingosine-1-Phosphate (S1P) Receptor Modulators
Despite a comprehensive search of publicly available scientific literature, preclinical and clinical data for the compound VPC12249 could not be located. As a result, a direct comparative analysis of this compound with other sphingosine-1-phosphate (S1P) receptor modulators, including quantitative data and detailed experimental protocols, cannot be provided at this time.
This compound is identified as a sphingosine-1-phosphate (S1P) receptor modulator based on its chemical structure.[1] This class of compounds has garnered significant attention in drug development, particularly for autoimmune diseases such as multiple sclerosis. The therapeutic effect of S1P receptor modulators is primarily attributed to their ability to modulate the trafficking of lymphocytes, preventing their migration into target tissues and thereby reducing inflammation.[2][3][4][5]
The prototypical S1P receptor modulator is Fingolimod (FTY720), the first oral therapy approved for relapsing-remitting multiple sclerosis.[2] Fingolimod and other similar compounds act by binding to S1P receptors, particularly S1P receptor subtype 1 (S1P1), on lymphocytes. This binding leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[4]
To evaluate the translational potential of a novel S1P receptor modulator like this compound, a series of preclinical in vitro and in vivo studies would be necessary. These studies would aim to characterize its pharmacological profile and compare it to existing therapies like Fingolimod. Key aspects of this evaluation would include:
-
Receptor Binding and Activity: Determining the binding affinity and functional activity of the compound at the five known S1P receptor subtypes (S1P1-5).
-
Selectivity Profile: Assessing the compound's selectivity for S1P1 over other subtypes to predict potential off-target effects.
-
In Vitro Efficacy: Measuring the compound's ability to induce lymphocyte sequestration from the blood in cellular models.
-
In Vivo Efficacy: Evaluating the therapeutic effect in animal models of autoimmune diseases, such as the Experimental Autoimmune Encephalomyelitis (EAE) model for multiple sclerosis.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its suitability for clinical development.
Below, we provide a general overview of the experimental methodologies and signaling pathways relevant to the evaluation of S1P receptor modulators, which would be applicable to the characterization of this compound, should data become available.
Key Experimental Protocols for Evaluating S1P Receptor Modulators
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. The following are standard experimental protocols used in the preclinical evaluation of S1P receptor modulators.
1. S1P Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of a test compound for S1P receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for each S1P receptor subtype.
-
Principle: Competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³³P]S1P) for binding to cell membranes expressing a specific S1P receptor subtype.
-
General Protocol:
-
Membrane Preparation: Cell lines overexpressing a single human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
2. In Vivo Model of Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is the most widely used animal model to study the pathophysiology of multiple sclerosis and to evaluate potential therapies.
-
Objective: To assess the in vivo efficacy of the test compound in preventing or treating EAE.
-
Principle: Induction of an autoimmune response against myelin antigens in susceptible animal strains (e.g., C57BL/6 mice), leading to central nervous system inflammation, demyelination, and paralysis.
-
General Protocol:
-
Induction of EAE: Mice are immunized with an emulsion of a myelin antigen (e.g., myelin oligodendrocyte glycoprotein (B1211001) 35-55 peptide) and complete Freund's adjuvant. Pertussis toxin is also administered to enhance the autoimmune response.
-
Treatment: The test compound is administered daily, either prophylactically (starting before the onset of clinical signs) or therapeutically (starting after the onset of clinical signs). A vehicle control group and a positive control group (e.g., Fingolimod) are included.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Histopathology: At the end of the study, the brain and spinal cord are collected for histological analysis to assess the extent of inflammation and demyelination.
-
Data Analysis: Clinical scores, body weight changes, and histopathological scores are compared between the treatment groups.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in S1P receptor modulation is essential for understanding the mechanism of action and the experimental approaches used for evaluation.
Figure 1. Simplified S1P1 signaling pathway. S1P and S1P modulators bind to the S1P1 receptor, leading to G protein activation, downstream signaling, and receptor internalization.
Figure 2. Experimental workflow for evaluating a test compound in the EAE model of multiple sclerosis.
References
- 1. This compound | C34H52NO6P | CID 10282223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
- 4. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Review of VPC12249 and Other LPA Receptor Antagonists in Fibrosis
For Immediate Release
Dateline: Shanghai, December 9, 2025 — This guide provides a comprehensive review of experimental studies validating the mechanism of VPC12249, a dual antagonist of lysophosphatidic acid (LPA) receptors 1 and 3 (LPA1/3). The document compares its performance with other notable LPA receptor antagonists, offering researchers, scientists, and drug development professionals a consolidated resource of supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Introduction to LPA Receptor Antagonism in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in a wide range of cellular processes, including cell proliferation, migration, and survival.[1] Its signaling, primarily through G protein-coupled receptors such as LPA1 and LPA3, has been strongly implicated in the pathogenesis of fibrotic diseases, including pulmonary and dermal fibrosis.[1][2] In fibrotic conditions, elevated levels of LPA and its receptors contribute to the accumulation of fibroblasts and excessive deposition of extracellular matrix, leading to tissue scarring and organ dysfunction.[3][4] Consequently, the antagonism of LPA receptors, particularly LPA1 and LPA3, has emerged as a promising therapeutic strategy for fibrotic disorders.[1][2] This guide focuses on this compound and provides a comparative analysis with other LPA receptor antagonists, including Ki16425 and the clinical candidate BMS-986020.
Mechanism of Action of this compound
This compound is a competitive dual antagonist of LPA1 and LPA3 receptors.[3][5] Its mechanism of action in mitigating fibrosis involves the blockade of LPA-induced signaling pathways that are central to the fibrotic cascade. Specifically, this compound has been shown to inhibit the proliferation of fibroblasts and the subsequent deposition of collagen, key events in the development of fibrosis.[3][6] The anti-fibrotic effects of this compound are mediated, at least in part, by its ability to suppress the expression of pro-fibrotic cytokines, including Transforming Growth Factor-beta 1 (TGF-β1) and Connective Tissue Growth Factor (CTGF).[3][5][6] CTGF, in particular, is a critical downstream mediator of LPA signaling and plays a pivotal role in fibroblast proliferation and extracellular matrix production.[3][7][8]
Comparative Performance of LPA Receptor Antagonists
While direct head-to-head comparative studies are limited, this section summarizes the available quantitative data for this compound and other key LPA receptor antagonists.
In Vitro Potency
The following table outlines the in vitro potency of this compound and its comparators against their target LPA receptors.
| Compound | Target(s) | Assay Type | Ki / IC50 | Reference(s) |
| This compound | LPA1/LPA3 | Competitive Binding | Ki: 137 nM (LPA1), 428 nM (LPA3) | [3] |
| LPA1 | Calcium Mobilization | Ki: ~130 nM | [3] | |
| Ki16425 | LPA1/LPA3 | GTPγS Binding | Ki: 0.34 µM (LPA1), 0.93 µM (LPA3) | [9] |
| BMS-986020 | LPA1 | GTPγS Binding (human LPA1) | IC50: 0.98 µM | [10] |
| AM095 | LPA1 | Calcium Flux (human LPA1) | IC50: 0.025 µM | [10] |
In Vivo Efficacy of this compound in a Model of Radiation-Induced Lung Fibrosis
A key study by He et al. (2011) investigated the efficacy of this compound in a murine model of radiation-induced lung fibrosis. The table below summarizes the main findings.
| Parameter | Control (Irradiation + Vehicle) | This compound Treated (Irradiation) | Outcome | Reference(s) |
| Survival Rate | Lower survival | Significantly prolonged survival | This compound improves survival post-irradiation | [3][6] |
| Collagen Deposition (Hydroxyproline content) | 4.0-fold increase | Significantly reduced collagen deposition | This compound inhibits fibrosis | [3][6] |
| Fibroblast Accumulation (FSP1 & α-SMA expression) | Increased expression | Efficiently inhibited | This compound reduces fibroblast accumulation | [3][6] |
| Profibrotic Cytokine Expression (TGF-β1 & CTGF) | Increased expression | Significantly decreased | This compound suppresses profibrotic signaling | [3][6] |
In Vitro Effects of this compound on Fibroblast Proliferation
The same study also demonstrated the dose-dependent effect of LPA on fibroblast proliferation and its inhibition by this compound.
| Condition | Cell Viability (Fold Increase) | Outcome | Reference(s) |
| Vehicle | Baseline | - | [3] |
| LPA (2 µM) | 2.23-fold (MEFs), 1.78-fold (MRC-5s) | LPA stimulates fibroblast proliferation | [3] |
| LPA (2 µM) + this compound | Suppressed increase in viability | This compound inhibits LPA-induced proliferation | [3] |
Clinical and Preclinical Data for Comparator Compounds
BMS-986020 , a selective LPA1 antagonist, demonstrated a significant reduction in the rate of decline in forced vital capacity (FVC) in a Phase 2 clinical trial for idiopathic pulmonary fibrosis (IPF).[11][12][13][14] However, its development was halted due to hepatobiliary toxicity, which was later determined to be unrelated to its LPA1 antagonism.[15] In vitro, BMS-986020 was shown to potently inhibit LPA1-induced fibrogenesis.[11][13]
AM095 , the active metabolite of BMS-986020, is a potent and selective LPA1 antagonist that has been evaluated in preclinical models of fibrosis.[10]
Ki16425 is another LPA1/LPA3 antagonist that has been shown to inhibit LPA-induced cellular responses, including DNA synthesis and cell migration.[9][16] It has been used as a tool compound in numerous studies to investigate the role of LPA1 and LPA3 in various biological processes.[17][18]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the validation studies of this compound and similar compounds.
In Vivo Model of Radiation-Induced Lung Fibrosis
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Fibrosis: A single dose of 16 Gy of thoracic irradiation is administered to the mice.
-
Drug Administration: this compound is administered to the treatment group, often via intraperitoneal injection, at a specified dose and frequency. The control group receives a vehicle.
-
Assessment of Fibrosis:
-
Histology: Lung tissues are harvested at specified time points, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize tissue structure and collagen deposition.
-
Collagen Quantification: The hydroxyproline content in lung homogenates is measured as a quantitative index of collagen deposition.
-
-
Analysis of Gene and Protein Expression:
-
Real-Time PCR: RNA is extracted from lung tissue to quantify the mRNA levels of fibroblast markers (FSP1, α-SMA) and profibrotic cytokines (TGF-β1, CTGF).
-
Western Blot: Protein lysates from lung tissue are used to determine the protein levels of the aforementioned markers.
-
Fibroblast Proliferation Assay
-
Cell Lines: Mouse embryonic fibroblasts (MEFs) and human lung fibroblasts (MRC-5) are commonly used.
-
Cell Culture: Cells are cultured in appropriate media and conditions. For the assay, cells are typically serum-starved to synchronize their cell cycle.
-
Stimulation and Inhibition: Cells are treated with varying concentrations of LPA to determine a dose-response curve for proliferation. For inhibition studies, cells are co-treated with LPA and this compound or other antagonists.
-
Measurement of Proliferation:
-
Cell Viability Assays: Assays such as the MTT or MTS assay are used to measure the metabolic activity of the cells, which correlates with cell number.
-
Direct Cell Counting: Cells can be detached and counted using a hemocytometer or an automated cell counter.
-
BrdU Incorporation Assay: This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.
-
Measurement of CTGF Expression
-
Cell Culture and Treatment: Fibroblasts are cultured and treated with LPA in the presence or absence of LPA receptor antagonists.
-
RNA and Protein Extraction: RNA and protein are extracted from the cells at specified time points.
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression level of CTGF is quantified relative to a housekeeping gene.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted CTGF protein in the cell culture supernatant is measured.
-
Western Blot: The intracellular protein level of CTGF is determined.
Conclusion
The available evidence strongly supports the mechanism of this compound as a dual LPA1/LPA3 antagonist that effectively mitigates fibrotic processes by inhibiting fibroblast proliferation and the expression of key profibrotic mediators. While direct comparative efficacy data against other LPA receptor antagonists in the same models are not yet available, the in vitro potency and in vivo anti-fibrotic effects of this compound position it as a valuable research tool and a potential therapeutic candidate. Further head-to-head studies are warranted to definitively establish its performance relative to other compounds in this class. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute further validation studies in the field of anti-fibrotic drug discovery.
References
- 1. Lysophosphatidic acid-1-receptor targeting agents for fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medjaden.com [medjaden.com]
- 4. The lysophosphatidic acid receptor LPA1 links pulmonary fibrosis to lung injury by mediating fibroblast recruitment and vascular leak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of lysophosphatidic acid receptors LPAR1/3 ameliorates lung fibrosis induced by irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of lysophosphatidic acid receptors LPAR1/3 ameliorates lung fibrosis induced by irradiation (Journal Article) | OSTI.GOV [osti.gov]
- 7. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTGF directs fibroblast differentiation from human mesenchymal stem/stromal cells and defines connective tissue healing in a rodent injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 15. researchgate.net [researchgate.net]
- 16. Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Disruption of LPA‐LPAR1 pathway results in lung tumor growth inhibition by downregulating B7‐H3 expression in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting lysophosphatidic acid receptor with Ki16425 impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and activation of antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A Procedural Guide
In the dynamic environment of scientific research, the proper disposal of chemical reagents is as crucial as the experiments themselves. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of hazardous laboratory chemicals, using a representative compound profile. While specific information for "VPC12249" is not publicly available, the following protocol, synthesized from established safety data sheets and hazardous waste management guidelines, offers a robust framework for researchers, scientists, and drug development professionals.
Hazard Profile and Personal Protective Equipment (PPE)
Before handling any chemical for disposal, it is imperative to understand its hazard profile. The following table summarizes the potential hazards and recommended personal protective equipment for a typical hazardous laboratory chemical, based on information for flammable and toxic substances.
| Hazard Category | Description | Precautionary Statements | Recommended PPE |
| Flammable Liquid | Highly flammable liquid and vapor. Vapors may cause a flash fire.[1] | P210: Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[1][2] | Flame-retardant lab coat, chemical-resistant gloves, safety glasses/goggles.[1] |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][3] | P264: Wash face, hands, and any exposed skin thoroughly after handling. | Standard laboratory PPE. |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged or repeated contact may dry skin and cause irritation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337+P313: If eye irritation persists: Get medical advice/attention.[1][2] | Safety glasses or goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation. May cause drowsiness or dizziness.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | Use in a well-ventilated area or with a fume hood. |
Proper Disposal Procedure
The disposal of hazardous chemical waste must be conducted in a manner that ensures the safety of laboratory personnel and compliance with institutional and regulatory standards. The following protocol outlines the necessary steps.
Preparation and Personal Protective Equipment (PPE)
Waste Segregation and Containerization
Labeling
Storage
Arranging for Disposal
Spill Management
Chemical Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a hazardous laboratory chemical.
Caption: Workflow for the safe disposal of hazardous laboratory chemicals.
References
Personal protective equipment for handling VPC12249
Disclaimer: The following information is provided for the fictional compound VPC12249, based on general safety protocols for handling hazardous laboratory chemicals. No specific Safety Data Sheet (SDS) for this compound was found. Researchers must consult the specific SDS for any chemical they are using and adhere to their institution's safety guidelines.
This guide provides essential safety, handling, and disposal information for the fictional compound this compound, which will be treated as a flammable and irritating chemical for the purpose of this document.
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense against chemical exposure in the laboratory.[1] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.
| Protection Type | Recommended PPE | Specifications & Use Case |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. Goggles are required when there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Select gloves based on the specific solvent used with this compound. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Flame-resistant lab coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Fume hood or approved respirator | All work with this compound that may generate vapors should be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a respirator appropriate for organic vapors may be required. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
Handling:
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, especially when transferring flammable liquids.[3]
-
Avoid Inhalation: Avoid breathing any vapors or mists that may be generated.[3][4]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[3][4]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[3][5] Do not eat, drink, or smoke in the handling area.[5]
Storage:
-
Container: Keep the container tightly closed when not in use.[2][3]
-
Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3]
-
Incompatibilities: Do not store with incompatible materials. Refer to the specific SDS for a list of incompatible substances.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3][6]
Procedure for Disposal:
-
Waste Collection: Collect waste this compound and contaminated materials (e.g., gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name (this compound).
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area.
-
Waste Pickup: Arrange for the pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department. A hazardous waste manifest will be required for off-site shipment.[7]
Quantitative Data Summary
The following table contains hypothetical quantitative data for this compound, representative of a typical hazardous laboratory chemical.
| Parameter | Value |
| Permissible Exposure Limit (PEL) | 50 ppm (8-hour TWA) |
| Flash Point | 23°C (73.4°F) |
| Boiling Point | 154°C (309°F) |
| Vapor Density | 3.1 (Air = 1) |
| Specific Gravity | 0.88 g/mL |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a general experimental workflow for handling a chemical like this compound and a hypothetical signaling pathway it might influence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
